Technical Guide: Synthesis of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine
Executive Summary This technical guide details the synthesis of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine (also referred to as 5-bromo-2-chloro-N,N-dimethylbenzylamine). This tertiary amine is a critical pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine (also referred to as 5-bromo-2-chloro-N,N-dimethylbenzylamine). This tertiary amine is a critical pharmacophore often utilized as a "warhead" or linker in the development of CNS-active agents and kinase inhibitors. Its structural core features a halogenated benzene ring that allows for further orthogonal functionalization—specifically, the bromine at the 5-position is amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings, while the chlorine at the 2-position provides steric influence and potential for nucleophilic aromatic substitution under forcing conditions.
This guide prioritizes Reductive Amination as the primary synthetic route due to its mild conditions, high chemoselectivity, and the commercial availability of the aldehyde precursor. A secondary Nucleophilic Substitution route is provided as a contingency.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two viable pathways.[1][2] The choice depends largely on the availability of starting materials and the tolerance of the halogen substituents to reaction conditions.
Figure 1: Retrosynthetic disconnection showing the two primary routes to the target amine.
Primary Route: Reductive Amination (Recommended)
This method is the industry standard for synthesizing tertiary benzylamines. It avoids the use of lachrymatory benzyl halides and minimizes the risk of over-alkylation (quaternization).
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (
)
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Why STAB?
Sodium triacetoxyborohydride is preferred over sodium borohydride (
) because it is less basic and milder. It reduces the intermediate iminium ion selectively without reducing the starting aldehyde, preventing the formation of the benzyl alcohol byproduct [1].
Detailed Protocol
Step 1: Iminium Formation
Charge a dry reaction vessel (flame-dried,
atmosphere) with 5-bromo-2-chlorobenzaldehyde (1.0 equiv).
Dissolve in anhydrous 1,2-Dichloroethane (DCE) (concentration ~0.2 M).
Add Dimethylamine (1.2 – 1.5 equiv, 2.0 M solution in THF).
Optional: Add Acetic Acid (1.0 equiv) to catalyze iminium formation if the reaction is sluggish.
Stir at Room Temperature (RT) for 30–60 minutes.
Step 2: Reduction
Cool the mixture to 0°C (ice bath).
Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv) portion-wise over 10 minutes. Note: Gas evolution (
) may occur.
Allow the reaction to warm to RT and stir for 12–16 hours.
Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS. The aldehyde peak should disappear.
Step 3: Workup (Acid-Base Extraction)
This specific workup purifies the product without column chromatography in many cases.
Figure 2: Acid-Base extraction workflow for purification of the tertiary amine.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete imine formation before reduction.
Stir aldehyde and amine for 2 hours before adding STAB. Add molecular sieves (4Å) to remove water.
Benzyl Alcohol Impurity
Reducing agent is too strong or added too early.
Switch from to STAB. Ensure STAB is added after amine.
Starting Material Remains
Steric hindrance from ortho-chloro group.
Increase temperature to 40°C or use a stronger Lewis acid catalyst ().
Alternative Route: Nucleophilic Substitution[1]
Use this route only if the aldehyde is unavailable or if you are starting from the benzyl alcohol/halide.
Protocol
Substrate: 5-bromo-2-chlorobenzyl bromide.
Solvent: Acetonitrile (ACN) or DMF.
Base:
or (2.0 equiv).
Reagent: Dimethylamine hydrochloride (1.2 equiv).
Procedure:
Suspend base and amine salt in solvent.
Add benzyl bromide dropwise at 0°C.
Stir at RT for 4–6 hours.
Warning: Benzyl halides are potent lachrymators. Handle in a fume hood.
Risk: This method can lead to the formation of the quaternary ammonium salt (over-alkylation) if the amine is not in excess or if the reaction runs too long [2].
Characterization & Data
The synthesized compound must be validated using NMR and Mass Spectrometry.
Expected Analytical Data:
Physical State: Pale yellow oil or low-melting solid.
1H NMR (400 MHz, CDCl3):
7.60 (d, J=2.4 Hz, 1H, Ar-H5)
7.35 (dd, 1H, Ar-H4)
7.20 (d, 1H, Ar-H3)
3.45 (s, 2H, )
2.25 (s, 6H, )
13C NMR: Distinct peaks for the benzylic carbon (~60-65 ppm) and the dimethylamine carbons (~45 ppm).
Mass Spec (ESI+): m/z calc for
(Characteristic Br/Cl isotope pattern: 75:100:25 ratio for M, M+2, M+4 is complex, but look for the Br doublet split).
Safety & Handling
Halogenated Aromatics: The precursor and product contain bromine and chlorine. While the aryl-halide bonds are stable, avoid contact with strong lithiating agents (e.g., n-BuLi) unless a lithium-halogen exchange is intended.
Amine Toxicity: Tertiary amines can be skin irritants and sensitizers.
STAB/Borohydrides: Flammable solids. Release hydrogen gas upon contact with acid or water. Quench carefully.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution).
PubChem Compound Summary. (2025). "5-bromo-2-chlorobenzaldehyde."[3][4][5][6] National Center for Biotechnology Information.
The Halogen Dance: Engineering Novel Bromo-Chloro-Phenyl Scaffolds in Modern Drug Discovery
[1] Executive Summary The introduction of mixed halogen motifs—specifically the bromo-chloro-phenyl architecture—represents a precision strategy in modern medicinal chemistry.[1] While single-halogen substitutions (F, Cl...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The introduction of mixed halogen motifs—specifically the bromo-chloro-phenyl architecture—represents a precision strategy in modern medicinal chemistry.[1] While single-halogen substitutions (F, Cl) are ubiquitous for metabolic blocking, the simultaneous incorporation of bromine and chlorine on a phenyl ring offers orthogonal physicochemical advantages. This guide explores the discovery, biosynthetic origins, and synthetic mastery of these scaffolds, focusing on their ability to modulate lipophilicity, induce specific halogen bonding, and navigate the "chemical space" between steric bulk and electronic deactivation.
Part 1: The Chemical Advantage
The Orthogonal Sigma Hole
The primary driver for synthesizing bromo-chloro-phenyl compounds is the exploitation of the Sigma Hole —a region of positive electrostatic potential on the head of the halogen atom opposite the C-X bond.[1]
Bromine (Br): Exhibits a large, pronounced sigma hole, making it an excellent halogen bond donor to backbone carbonyls or specific residues (e.g., Valine, Leucine) in protein pockets.
Chlorine (Cl): Possesses a smaller sigma hole and higher electronegativity.[1] It often serves a dual role: filling hydrophobic pockets (steric fit) and electronically deactivating the ring to prevent metabolic oxidation.[1]
Key Insight: By placing Br and Cl on the same ring (e.g., 4-bromo-2-chlorophenyl), medicinal chemists can "lock" a ligand into a binding pocket using the Br-atom as an anchor (halogen bond) while the Cl-atom tunes the dihedral angle and pKa of the system.[1]
Metabolic Armor
Mixed halogenation provides superior metabolic stability compared to single halogenation.[1]
CYP450 Blocking: The bulky Br and Cl atoms at para and ortho positions sterically hinder the approach of Cytochrome P450 enzymes, preventing hydroxylation of the phenyl ring.
Part 2: Origins – From Marine Biosynthesis to Bench
Before synthetic chemists mastered these scaffolds, nature perfected them in the marine environment.
The Marine Connection
Marine organisms, particularly red algae (Laurencia) and proteobacteria, are prolific producers of mixed halogenated aromatics. Unlike terrestrial biology, which rarely uses bromine, the high concentration of bromide (Br⁻) in seawater allows for unique biosynthetic pathways.
Enzymatic Pathway: Vanadium Haloperoxidases
The biosynthesis relies on Vanadium-dependent Haloperoxidases (V-HPOs) .[1] These enzymes oxidize halides (X⁻) to hypohalous acid species (HOX), which then perform electrophilic attacks on phenolic substrates.
Mechanism:
Oxidation: V-HPO oxidizes Br⁻ to an enzyme-bound "Br+" equivalent.[1]
Bromination: This species attacks the electron-rich phenol ring.[1]
Chlorination: A subsequent chlorinase or V-HPO (with different specificity) installs the chlorine atom.[1]
Figure 1: Biosynthetic pathway of mixed halogenated phenols via Vanadium Haloperoxidases.
Part 3: Synthetic Mastery & Methodologies
Synthesizing specific isomers of bromo-chloro-benzene (e.g., 4-bromo-2-chloro vs. 3-bromo-4-chloro) is non-trivial due to the "Director Conflict."[1] Both halogens are ortho/para directors, leading to complex mixtures if direct halogenation is attempted on a monohalogenated precursor.
The "Director Conflict" Challenge
Attempting to brominate chlorobenzene directly typically yields a mixture of ortho-bromo (minor) and para-bromo (major) isomers, but controlling the exact regiochemistry for complex scaffolds requires more robust methods.[1]
Protocol A: The Sandmeyer Route (High Fidelity)
For high-value pharmaceutical intermediates, the Sandmeyer reaction offers the highest regiocontrol.
Starting Material: Commercially available substituted anilines (e.g., 2-chloro-4-nitroaniline).[1]
Logic: The nitrogen dictates the position of the incoming halogen, independent of the existing halogen's directing effect.
Protocol B: Directed Ortho-Metalation (DoM)
Used when "non-standard" substitution patterns are required (e.g., 1,2,3-trisubstituted rings).
Mechanism: A Directing Group (DG) such as a carbamate or ether guides the lithiation to the ortho position, followed by quenching with an electrophilic halogen source (e.g., CBr₄ or NCS).
Synthetic Decision Matrix
Target Pattern
Preferred Method
Key Intermediate
Notes
4-Bromo-2-Chloro
Direct Halogenation or Sandmeyer
2-Chlorophenol
Direct bromination of 2-chlorophenol is highly para-selective due to OH activation.[1]
3-Bromo-4-Chloro
Sandmeyer Reaction
3-Bromo-4-chloroaniline
Difficult to access via direct halogenation; requires aniline precursor.[1]
Meta-Disubstituted
Halogen Dance / DoM
1,3-Dihalobenzene
Requires strong base (LDA) to migrate halogens to thermodynamic positions.[1]
Part 4: Case Studies in Drug Discovery
The Antimalarial Candidate: MMV019918
Discovery: Identified from the "Malaria Box" (Medicines for Malaria Venture), this compound features a 4-bromo-2-chlorophenyl moiety linked to a furan ring.[1][2]
Mechanism: It targets both the asexual blood stages and the gametocytes of Plasmodium falciparum, effectively blocking transmission.
Role of Halogens: The 4-bromo-2-chloro pattern was critical.[1] Analogs lacking the chlorine showed reduced metabolic stability, while removing the bromine significantly lowered potency, suggesting a key halogen bond within the parasite target pocket .
Kinase Inhibitors: The "Dual-Halogen" Boost
In the development of dual Aurora A/EGFR inhibitors, the 3-bromo-4-chlorophenyl amine motif proved superior.[1]
Data: The 3-bromo-4-chloro derivative (Compound 7) showed a 140-fold increase in potency against EGFR compared to the standard staurosporine.[1]
Causality: Molecular docking revealed that the bulky halogens filled a hydrophobic pocket (the "gatekeeper" region) more effectively than single-halogen analogs, while the bromine engaged in a specific interaction with the backbone carbonyl of the kinase hinge region .[1]
Part 5: Experimental Protocols
Protocol 5.1: Regioselective Synthesis of 4-Bromo-2-Chlorophenol
A robust method for generating the core building block.[1]
Critical Note: The C-Br bond is significantly more reactive than the C-Cl bond in Pd-catalyzed couplings.[1] This allows for chemoselective functionalization at the bromine position, leaving the chlorine intact for later modification or as a permanent structural feature.
Setup: In a Schlenk flask, combine Ar-Br (1.0 eq), Boronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 eq).
Observation: The reaction is highly selective; the chlorine atom will not participate in the coupling under these conditions.
Figure 2: Workflow for chemoselective synthesis of bromo-chloro-phenyl scaffolds.
Part 6: Future Outlook
The "bromo-chloro" motif is transitioning from a niche structural curiosity to a standard tool in the medicinal chemist's arsenal.[1]
Automated Synthesis: Flow chemistry platforms are now capable of handling the corrosive halogenation steps required for these scaffolds, enabling high-throughput library generation.
AI Integration: Tools like HD-GEM are beginning to predict not just toxicity, but the optimal "halogen dance" pattern to maximize binding affinity while minimizing metabolic liability.[1]
References
Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model.
Source: Journal of Experimental Biology and Agricultural Sciences (2023).[1]
URL:[Link]
Antimalarial agents against both sexual and asexual parasites stages: structure-activity relationships of MMV019918.
Source: European Journal of Medicinal Chemistry (2018).[1][2]
URL:[Link][1]
Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and EGFR.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2017).[1]
URL:[Link]
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
Source: IUCrData (2020).[1]
URL:[Link]
Preliminary Toxicity Screening of N,N-Dimethylmethanamine Analogs
Executive Summary: The Deceptive Simplicity of the TMA Scaffold N,N-dimethylmethanamine (Trimethylamine, or TMA) represents a deceptively simple chemical scaffold often embedded within larger drug candidates (e.g., antih...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Deceptive Simplicity of the TMA Scaffold
N,N-dimethylmethanamine (Trimethylamine, or TMA) represents a deceptively simple chemical scaffold often embedded within larger drug candidates (e.g., antihistamines, antidepressants, antipsychotics). While the tertiary amine moiety is prized for its solubility and receptor-binding affinity, it carries a distinct "toxicological fingerprint" that often leads to late-stage attrition.
This guide outlines a rigorous, self-validating screening cascade for TMA analogs. Unlike generic screening protocols, this workflow prioritizes the specific failure modes of tertiary amines: Flavin-containing Monooxygenase 3 (FMO3) metabolic liability , Lysosomal Trapping (Phospholipidosis) , hERG channel blockade , and Nitrosamine formation potential .
Part 1: In Silico & Physicochemical Profiling (The "Rule of Two")
Before wet-lab screening, candidates must be profiled for their propensity to accumulate in acidic organelles. The toxicity of TMA analogs is frequently driven by the Cationic Amphiphilic Drug (CAD) phenotype.
The Physicochemical Filter
Tertiary amines with a pKa > 8.0 and a ClogP > 3.0 are statistically likely to induce phospholipidosis (PLD). This is often referred to as the "Rule of Two."
Protocol: Calculate pKa (basic center) and ClogP using reliable software (e.g., ACD/Percepta, ChemAxon).
Action: If pKa > 8 and ClogP > 3, the compound is flagged as "High Risk" for Lysosomal Trapping.
Structural Alerts for Genotoxicity
Screen structures against the ICH M7 database for mutagenic impurities. Specifically, look for:
N-nitroso precursors (secondary amines formed via dealkylation).
Potential for in situ nitrosation during synthesis or storage.
Part 2: The Metabolic Axis – FMO3 Stability & TMAO Risk
Unlike cytochrome P450s, the metabolism of TMA analogs is often dominated by Flavin-containing Monooxygenase 3 (FMO3) . This enzyme oxidizes the nitrogen to form an N-oxide (TMAO).[1][2]
Why this matters:
Cardiovascular Risk: Systemic TMAO is a pro-atherogenic metabolite linked to major adverse cardiovascular events (MACE).
Fish Odor Syndrome: Inhibition of FMO3 by your drug can induce transient Trimethylaminuria (accumulation of endogenous TMA).
Protocol: FMO3 Metabolic Stability Assay
Objective: Determine if the analog is rapidly oxidized to its N-oxide or inhibits FMO3.
System: Human Liver Microsomes (HLM) or Recombinant Human FMO3.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of the TMA analog in DMSO.
Incubation:
Mix 1 µM test compound with 0.5 mg/mL recombinant FMO3 in phosphate buffer (pH 8.4—FMO3 optimum).
Pre-incubate for 5 mins at 37°C.
Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor for the [M+16] peak (N-oxide formation).
Control: Use Benzydamine as a positive control substrate for FMO3 activity.
Figure 1: The FMO3 metabolic axis critical for N,N-dimethylmethanamine analogs.
Part 3: Cellular Toxicity & Lysosomal Trapping (Phospholipidosis)
TMA analogs are prone to Phospholipidosis (PLD) , a condition where the drug becomes protonated in the acidic lysosome (pH ~4.5), gets trapped, and complexes with phospholipids, causing "foamy macrophage" formation.
Protocol: High-Content Screening (HCS) for PLD
Objective: Quantify lysosomal accumulation of phospholipids.
Reagent: NBD-PE (Fluorescent phospholipid analog) or HCS LipidTOX™.
Step-by-Step Methodology:
Cell Culture: Seed HepG2 or CHO-K1 cells in 96-well black-walled plates (10,000 cells/well). Incubate 24h.
Dosing: Treat cells with the TMA analog (8-point dose response, 0.1 µM – 100 µM) for 24 hours.
Critical Step: Include Amiodarone (10 µM) as a positive control (known PLD inducer).
Staining:
Add NBD-PE (5 µM final) or LipidTOX Red during the final 4 hours of incubation.
Add Hoechst 33342 (nuclear stain) for cell counting.
Imaging: Wash cells 3x with PBS. Image using a High-Content Analyzer (e.g., Cellomics or Operetta).
Quantification: Measure average cytoplasmic fluorescence intensity per cell.
Threshold: A >2-fold increase over vehicle control indicates PLD potential.
Figure 2: Mechanism of Lysosomal Trapping common in tertiary amines.
Part 4: Cardiotoxicity (hERG Inhibition)[3]
Tertiary amines are a classic pharmacophore for hERG channel blockade, which can lead to QT prolongation and Torsades de Pointes.
Reaction Mix: Combine membrane preparations containing hERG channels with a red-shifted fluorescent tracer (high affinity ligand).
Competition: Add the TMA analog (10 µM screening concentration).
Readout: If the analog binds hERG, it displaces the tracer, decreasing fluorescence polarization (FP).
Validation: Compounds showing >50% displacement at 10 µM must undergo Automated Patch Clamp (QPatch) validation.
Part 5: Genotoxicity & Nitrosamine Formation (ICH M7)
The N,N-dimethyl group is a specific risk factor for the formation of N-Nitrosodimethylamine (NDMA) , a potent carcinogen, if the drug degrades or encounters nitrites.
The WHO Nitrosation Assay Procedure (NAP)
Objective: Simulate gastric conditions to test if the analog forms nitrosamines in the presence of nitrite.
Reaction: Incubate the TMA analog (10 mM) in SGF for 4 hours at 37°C.
Extraction: Extract the reaction mixture with dichloromethane.
Detection: Analyze via GC-MS/MS or LC-HRMS specifically looking for the NDMA transition (m/z 75 -> 43).
Criteria: Any detectable formation of NDMA flags the compound for immediate structural re-design (e.g., steric hindrance around the amine).
Summary of Data Interpretation
Assay
Parameter
"Go" Criteria
"No-Go" / Red Flag
Physicochem
pKa / ClogP
pKa < 8 OR ClogP < 3
pKa > 8 AND ClogP > 3 (PLD Risk)
Metabolism
FMO3 Stability
t1/2 > 30 min
Rapid N-oxide formation (>50% in 15 min)
Cellular
HCS Phospholipidosis
< 2-fold fluorescence inc.
> 2-fold inc. (resembles Amiodarone)
Cardiac
hERG Binding
IC50 > 10 µM
IC50 < 1 µM
Genotox
Nitrosation (NAP)
No NDMA detected
NDMA detected (Cohort of Concern)
References
FMO3 and TMAO Toxicity
Bennett, B. J., et al. (2013). "Trimethylamine-N-oxide, a metabolite associated with atherosclerosis, exhibits complex genetic and dietary regulation." Cell Metabolism.
Phospholipidosis Screening
Morelli, J. K., et al. (2006). "Validation of an in vitro screen for phospholipidosis using a high-content biology platform." Cell Biology and Toxicology.
hERG Structure-Activity Relationships
Waring, M. J., et al. (2015). "Phenotypic screening for cardiac safety: hERG inhibition." Nature Reviews Drug Discovery.
Nitrosamine Impurities (ICH M7)
International Council for Harmonisation (ICH).[3] (2017).[4] "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."
Lysosomal Trapping Mechanism
Daniel, W. A. (2003). "Mechanisms of cellular transport of drugs into basic compartments." Current Medicinal Chemistry.
Technical Whitepaper: Physicochemical Profiling of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine
[1][2][3] Executive Summary This technical guide provides an in-depth analysis of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine (also referred to as 5-bromo-2-chloro-N,N-dimethylbenzylamine).[1][2] As a halogenated...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
This technical guide provides an in-depth analysis of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine (also referred to as 5-bromo-2-chloro-N,N-dimethylbenzylamine).[1][2] As a halogenated tertiary benzylamine, this compound presents specific challenges regarding lipophilicity and photolytic instability.[1]
This document synthesizes calculated physicochemical data with class-specific empirical behaviors to establish a robust framework for handling, solubilization, and storage.[1][2] The core directive is to treat the C-Br bond as a photolabile moiety and the tertiary amine as a pH-dependent solubility switch.[1]
The molecule features a 2-chloro, 5-bromo substitution pattern on the phenyl ring.[1]
Steric Hindrance: The ortho-chloro group (position 2) introduces steric bulk near the benzylic amine, potentially retarding N-alkylation reactions but not protonation.[1]
Electronic Effect: Both halogens are electron-withdrawing (inductive), reducing the basicity of the nitrogen compared to non-halogenated benzylamines.[1]
Solubility Profile
The solubility of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine is strictly pH-dependent.[1][2] The molecule functions as a "solubility switch" based on the protonation state of the tertiary nitrogen.[1]
As pH approaches the pKa (~8.5), the equilibrium shifts to the neutral free base.[1] Due to the high LogP (>3), the free base will "oil out" or precipitate from aqueous solution.[1]
Organic Solvent Compatibility
For synthesis and stock solution preparation, organic solvents are required for the free base.[1]
Solvent Class
Suitability
Comments
Chlorinated (DCM, Chloroform)
Excellent
Primary choice for extraction of the free base.[1][2]
Alcohols (MeOH, EtOH)
Good
Soluble, but avoid for long-term storage if trace oxidants are present.[1][2]
Ethers (THF, MTBE)
Good
Suitable for reactions; MTBE is excellent for liquid-liquid extraction.[1]
Alkanes (Hexane, Heptane)
Moderate
May require heating; useful for recrystallization if the compound is solid.[1]
Solubility Decision Workflow
The following diagram illustrates the logical flow for solubilizing this compound based on the application.
Figure 1: Solubility decision tree ensuring optimal solvent selection based on chemical form and intended application.[1]
Stability Assessment
The stability profile is dominated by the aryl bromide (photolytic risk) and the tertiary amine (oxidative risk).[1]
Photolytic Instability (Critical)
Aryl bromides are susceptible to homolytic cleavage under UV light (
), generating an aryl radical and a bromine radical.[1]
Mechanism:
Consequence: The aryl radical abstracts a hydrogen atom from the solvent (or the N-methyl group), leading to debromination (formation of the 2-chloro analogue) or polymerization.[1]
Mitigation: All handling must occur under amber light or in amber glassware.
Oxidative Instability (N-Oxidation)
Tertiary amines can oxidize to N-oxides (
) in the presence of peroxides or atmospheric oxygen over prolonged periods.[1]
Absence of early-eluting peak (indicative of N-oxide) or slightly earlier eluting peak (indicative of debromination).[1]
Handling & Safety
Toxicity: As a halogenated benzylamine, treat as a potential skin and eye irritant and sensitizer .[1] Halogenated aromatics can have specific organ toxicity; handle with standard PPE (gloves, goggles, lab coat).[1][2]
Waste Disposal: Dispose of as halogenated organic waste.[1] Do not mix with strong oxidizers (e.g., nitric acid) due to the amine functionality.[1]
References
PubChem. (n.d.).[1][5] 2-bromo-N,N-dimethylbenzylamine (Compound).[1][2][5] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1][2]
Mitch, W. A., & Sedlak, D. L. (2002).[1] Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine-Containing Components. Environmental Science & Technology.[1] (Context for N-oxidation and degradation of dimethylbenzylamines).
Unraveling the Enigma: A Technical Guide to the Theoretical Mechanisms of Action of Halogenated Methanamines
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Foreword: The burgeoning interest in halogenated organic compounds within the pharmaceutical a...
Foreword: The burgeoning interest in halogenated organic compounds within the pharmaceutical and life sciences is undeniable. Their unique physicochemical properties, conferred by the introduction of halogen atoms, often translate into enhanced biological activity. Among these, the class of halogenated methanamines represents a fascinating and underexplored frontier. This guide is designed to provide a comprehensive theoretical framework for understanding the potential mechanisms of action of these reactive molecules. It is not a mere recitation of facts but a synthesis of established chemical principles and cutting-edge biological assays, intended to empower researchers to design insightful experiments and accelerate discovery.
Introduction: The Halogenated Methanamine Scaffold - A Duality of Reactivity
Halogenated methanamines are a class of organic compounds characterized by a methylamine backbone with one or more hydrogen atoms on the methyl group or the amine nitrogen substituted by a halogen (Fluorine, Chlorine, Bromine, or Iodine). This seemingly simple structural modification imparts a profound duality to their chemical nature. The electron-withdrawing effect of the halogen atom can significantly alter the electron density distribution across the molecule, influencing both its nucleophilic and electrophilic potential.
This guide will focus primarily on N-halogenated and C-halogenated methanamines, as they represent two distinct archetypes of reactivity with significant implications for their biological interactions.
N-Halogenated Methanamines (Haloamines): In this configuration (e.g., N-chloro-N-methylmethanamine), the halogen is attached to the nitrogen atom. These compounds are known for their oxidizing properties, with the N-X bond being relatively labile and capable of participating in halogen-transfer reactions.[1][2]
C-Halogenated Methanamines (Haloalkanes): Here, the halogen is bonded to the carbon atom (e.g., 1-chloro-N-methylmethanamine). These molecules are classic electrophiles, with the carbon atom bearing the halogen being susceptible to nucleophilic attack.[3][4]
This inherent reactivity is the cornerstone of their biological activity and forms the basis of the theoretical mechanisms of action explored in this guide.
Proposed Mechanisms of Action: A Multi-pronged Assault on Cellular Homeostasis
Based on the fundamental chemical properties of halogenated methanamines and drawing parallels from related compound classes, we can propose several interconnected theoretical mechanisms of action. It is crucial to recognize that a single halogenated methanamine may exert its biological effects through a combination of these pathways.
Mechanism I: Electrophilic Alkylation of Cellular Nucleophiles
Causality: The carbon-halogen (C-X) bond in C-halogenated methanamines is polarized, rendering the carbon atom electrophilic. This electrophilicity makes it a prime target for nucleophilic attack by electron-rich moieties within biological macromolecules. The strength of the C-X bond and the leaving group ability of the halide (I > Br > Cl > F) will significantly influence the rate of these reactions.[3][5]
Biological Consequences:
Protein Alkylation: Cysteine, histidine, and lysine residues in proteins are potent nucleophiles. Covalent modification of these residues can lead to:
Enzyme Inhibition: Alkylation of active site residues can irreversibly inhibit enzyme function.
Disruption of Protein-Protein Interactions: Modification of residues at interaction interfaces can disrupt critical cellular signaling pathways.
Protein Misfolding and Aggregation: Covalent adduction can alter protein conformation, leading to loss of function and potentially inducing cellular stress responses.
DNA Alkylation: The nitrogenous bases of DNA, particularly guanine, are susceptible to alkylation. This can result in:
Mutagenesis: Alkylated DNA bases can lead to mispairing during DNA replication, causing mutations.
Genotoxicity: DNA adducts can stall replication forks and induce DNA damage responses, potentially leading to apoptosis.[6]
Caption: Workflow for identifying protein targets of electrophilic halogenated methanamines.
Mechanism II: Induction of Oxidative Stress
Causality: N-halogenated methanamines are effective oxidizing agents.[1] They can participate in redox reactions within the cell, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[7] Furthermore, the metabolism of halogenated methanamines by cytochrome P450 enzymes can also produce ROS as byproducts.
Biological Consequences:
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This can compromise membrane integrity, leading to increased permeability and cell death.[8]
Oxidative Damage to Proteins: ROS can oxidize amino acid residues, leading to protein carbonylation and loss of function.
DNA Damage: ROS can induce single- and double-strand breaks in DNA and generate oxidized bases (e.g., 8-oxoguanine), contributing to mutagenesis and genomic instability.[8]
Mitochondrial Dysfunction: The mitochondria are a major source and target of ROS. Oxidative stress can damage mitochondrial DNA, proteins, and lipids, leading to a decline in mitochondrial function, reduced ATP production, and the release of pro-apoptotic factors.
Experimental Protocol: Measurement of Intracellular ROS
Cell Culture: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat cells with various concentrations of the halogenated methanamine for a defined period. Include a positive control (e.g., H₂O₂) and a vehicle control.
Probe Loading: Wash the cells with a buffered saline solution and then incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which fluoresces upon oxidation.
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. An increase in fluorescence intensity relative to the vehicle control indicates an increase in intracellular ROS levels.
Mechanism III: Disruption of Mitochondrial Function
Causality: Mitochondria are particularly vulnerable to the effects of xenobiotics due to their high metabolic rate and the presence of a delicate membrane potential. Halogenated compounds, particularly those with increased lipophilicity, can accumulate in the mitochondrial membrane and interfere with its function.[9]
Biological Consequences:
Inhibition of the Electron Transport Chain (ETC): Halogenated methanamines may directly inhibit the activity of one or more of the ETC complexes, leading to a decrease in ATP synthesis and an increase in ROS production.
Depolarization of the Mitochondrial Membrane Potential (ΔΨm): The proton gradient across the inner mitochondrial membrane is essential for ATP synthesis. Disruption of this gradient leads to mitochondrial depolarization and can trigger apoptosis.
Induction of the Mitochondrial Permeability Transition (MPT): Severe mitochondrial stress can lead to the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane. This leads to the collapse of the ΔΨm, mitochondrial swelling, and the release of pro-apoptotic proteins like cytochrome c.
Data Presentation: Mitochondrial Toxicity Profile
Assay
Endpoint Measured
Example Result Interpretation
MTT/XTT Assay
Cell viability (mitochondrial reductase activity)
Decreased signal indicates reduced cell viability.
JC-1/JC-10 Assay
Mitochondrial membrane potential (ΔΨm)
A shift from red to green fluorescence indicates depolarization.
Seahorse XF Analyzer
Oxygen consumption rate (OCR)
Inhibition of specific ETC complexes can be inferred from changes in OCR in response to inhibitors.
Cellular ATP Assay
Intracellular ATP levels
A decrease in ATP levels suggests impaired mitochondrial function.
Mechanism IV: Modulation of Ion Channels and Receptors
Causality: The structural similarity of some halogenated methanamines to endogenous neurotransmitters or other signaling molecules, coupled with their altered electronic properties, suggests they may interact with specific protein targets such as ion channels and G-protein coupled receptors (GPCRs). Halogenated anesthetics, for example, are known to modulate the function of various ion channels.[10][11]
Biological Consequences:
Ion Channel Blockade or Activation: Binding to ion channels can either block the passage of ions or potentiate their opening, leading to changes in membrane potential and cellular excitability. This can have profound effects on neuronal signaling, muscle contraction, and hormone secretion.
Receptor Agonism or Antagonism: Interaction with receptors can either mimic the effect of the endogenous ligand (agonism) or block its action (antagonism), leading to the up- or down-regulation of specific signaling pathways.
Experimental Workflow: Investigating Ion Channel Modulation
Caption: Workflow for assessing the effect of halogenated methanamines on ion channel function.
Physicochemical Properties Influencing Mechanism
The specific mechanism of action and the potency of a halogenated methanamine are dictated by several key physicochemical properties:
Nature of the Halogen:
Electronegativity (F > Cl > Br > I): Influences bond polarity and the inductive effect.
Leaving Group Ability (I > Br > Cl > F): Crucial for nucleophilic substitution reactions.
Bond Strength (C-F > C-Cl > C-Br > C-I): Affects the lability of the C-X bond.
Lipophilicity: Increased lipophilicity can enhance membrane permeability and accumulation in hydrophobic compartments like the mitochondrial membrane. This can be quantitatively assessed by the octanol-water partition coefficient (LogP).
Steric Hindrance: The size and arrangement of substituents around the reactive center can influence its accessibility to biological targets.
Conclusion: A Roadmap for Future Research
The theoretical framework presented in this guide offers a multi-faceted perspective on the potential mechanisms of action of halogenated methanamines. It is intended to serve as a roadmap for researchers in this exciting field. By systematically investigating each of these proposed mechanisms, we can begin to build a comprehensive understanding of how these intriguing molecules exert their biological effects. The interplay between their electrophilic and oxidative properties, their potential to disrupt mitochondrial function, and their ability to modulate specific protein targets paints a picture of a class of compounds with significant potential in drug discovery and toxicology. The key to unlocking this potential lies in rigorous, mechanism-driven research, guided by the principles and experimental approaches outlined herein.
References
Evotec. (n.d.). Comparing in vitro Mitochondrial Toxicity Assays. Retrieved from [Link]
LookChem. (n.d.). Cas 6154-14-9,N-chloromethanamine. Retrieved from [Link]
Parvez, S., et al. (2014). Detection of electrophile-sensitive proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 784-793. [Link]
National Center for Biotechnology Information. (2014, February 15). Detection of electrophile-sensitive proteins. PubMed. Retrieved from [Link]
Van Goor, F., et al. (2017). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology, 1599, 1-24. [Link]
Frontiers. (2022, June 27). Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design. Retrieved from [Link]
National Center for Biotechnology Information. (2015). Ion Channel Engineering: Perspectives and Strategies. PMC. Retrieved from [Link]
Kawęcki, R. (2022). Synthesis of N-Sulfenylimines from Disulfides and Primary Methanamines. The Journal of Organic Chemistry, 87(11), 7514-7520. [Link]
Aurora Biomed. (n.d.). Ion channel research. Retrieved from [Link]
Publishing at the Library. (2017, March 14). A Short Guide to Electrophysiology and Ion Channels. Retrieved from [Link]
Wikipedia. (n.d.). Haloalkane. Retrieved from [Link]
American Chemical Society. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Retrieved from [Link]
Scully, F. E., Jr, & Bempong, M. A. (1982). Organic N-chloramines: chemistry and toxicology. Environmental Health Perspectives, 46, 111-116. [Link]
American Chemical Society. (2016, June 13). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Chemical Biology. Retrieved from [Link]
ResearchGate. (2025, August 5). Disproportionation Kinetics of N-Chloromethylamine and N-Chloroethylamine. Retrieved from [Link]
Wu, G., et al. (2021). Haloamines as Bifunctional Reagents for Oxidative Aminohalogenation of Maleimides. Organic Letters, 23(9), 3669-3673. [Link]
National Center for Biotechnology Information. (1987, June). Structure-activity considerations in kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. PubMed. Retrieved from [Link]
Google Patents. (n.d.). EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
MDPI. (2024, February 9). Halofantrine Hydrochloride Acts as an Antioxidant Ability Inhibitor That Enhances Oxidative Stress Damage to Candida albicans. Retrieved from [Link]
MDPI. (2025, December 11). Synthesis of Halogen-Containing Methylenedianiline Derivatives as Curing Agents for Epoxy Resins and Evaluation of Mechanical Properties of Their Carbon-Fiber-Reinforced Polymers. Retrieved from [Link]
American Chemical Society. (1967). Chemistry of N-bromamines and N-chloramines. Chemical Reviews. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Methanamine, N-hydroxy-N-methyl- (CAS 5725-96-2). Retrieved from [Link]
National Center for Biotechnology Information. (2015, October 16). Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). A Novel Route to Synthesize N,N‐Dimethyl Arylmethylamines from Aryl Aldehydes, Hexamethylenetetramine and Hydrogen. Retrieved from [Link]
American Chemical Society. (2021, May 7). Haloamines as Bifunctional Reagents for Oxidative Aminohalogenation of Maleimides. Organic Letters. Retrieved from [Link]
American Chemical Society. (2014, July 2). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research. Retrieved from [Link]
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Benzenemethanamine, N,N,alpha-trimethyl-. PubChem. Retrieved from [Link]
ResearchGate. (2025, August 7). Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. Retrieved from [Link]
MDPI. (2024, March 20). Electrophilic Compounds in the Human Diet and Their Role in the Induction of the Transcription Factor NRF2. Retrieved from [Link]
Wikipedia. (n.d.). Oxidative stress. Retrieved from [Link]
Science.gov. (n.d.). electrophilic substitution reactions: Topics. Retrieved from [Link]
MDPI. (2025, September 18). Oxidative Stress Fundamentals: Unraveling the Pathophysiological Role of Redox Imbalance in Non-Communicable Diseases. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Cellular Activity Modulation Mediated by Near Infrared-Irradiated Polydopamine Nanoparticles: In Vitro and Ex Vivo Investigation. PMC. Retrieved from [Link]
ResearchGate. (2025, August 6). Structure‐Activity Relationship Studies of Oxypropanolamines: The Importance of Hydrophobicity About the Amine for Maintaining Anti‐Proliferative Effects in Lung Cancer Cells. Retrieved from [Link]
Application Notes & Protocols: Pharmacological Characterization of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of the novel research chemical 1-(5-bromo-2-chlorophenyl)-N,N-dimethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of the novel research chemical 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine. This compound belongs to the substituted phenethylamine class, a group known to contain numerous psychoactive substances that interact with monoamine signaling pathways.[1][2] Given the structural motifs—a halogenated phenyl ring and an N,N-dimethylmethanamine side chain—it is hypothesized that this compound may act as a modulator of monoamine transporters, such as the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[3][4] This guide outlines essential safety protocols, physicochemical properties, and detailed, step-by-step methodologies for robust in vitro pharmacological profiling, including radioligand binding and functional neurotransmitter reuptake assays. The objective is to provide a validated framework for determining the compound's binding affinity, potency, and selectivity, thereby establishing a foundational understanding of its mechanism of action.
A thorough understanding of the compound's basic properties is fundamental to experimental design, including solvent selection and concentration calculations.
Chemical Structure:
Figure 1. Chemical Structure of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine.
Table 1: Compound Identification and Computed Physicochemical Properties
| Predicted Solubility | Poorly soluble in water; Soluble in DMSO, Ethanol | Standard chemical principles |
Note: The N,N-dimethyl derivative of the base compound 1-(5-bromo-2-chlorophenyl)methanamine was used for this guide. Properties are calculated or inferred based on structural similarity.
Section 2: Critical Safety, Handling, and Storage
Research chemicals are substances for which the full toxicological and pharmacological profiles are unknown.[6][7] All work must be conducted with the assumption that the compound is hazardous.[8]
Hazard Assessment: As a substituted phenethylamine, this compound may possess potent psychoactive and physiological effects.[9] Assume high potency and potential for toxicity.
Personal Protective Equipment (PPE): A standard lab coat, nitrile gloves, and ANSI-compliant safety glasses are mandatory. Work should be performed within a certified chemical fume hood to prevent inhalation.[8]
Solution Preparation: Prepare stock solutions in a non-volatile solvent like dimethyl sulfoxide (DMSO). Avoid direct contact with the powdered form.
Storage: Store the compound in a tightly sealed container, protected from light, in a cool, dry, and secure location. For long-term storage, a desiccator at -20°C is recommended. Containers must be clearly labeled with the chemical name, appropriate hazard pictograms, and a warning of unknown hazards.[8]
Spill & Exposure Procedures: In case of skin contact, immediately flush the affected area with water for at least 15 minutes. For eye contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention. Treat all spills as major incidents, evacuate the area, and follow institutional protocols for hazardous chemical cleanup.[8]
Section 3: Hypothesized Mechanism of Action
The structure of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine suggests a likely interaction with the monoaminergic neurotransmitter systems. Halogenated phenethylamines and related structures are known to exhibit stimulant properties by acting on the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[3][4] These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[10] Inhibition of these transporters leads to increased neurotransmitter levels and prolonged signaling.
The primary hypothesis is that this compound will act as an inhibitor of one or more of these monoamine transporters. The in vitro protocols described below are designed to test this hypothesis by quantifying the compound's affinity and functional potency at each transporter.
Diagram 1. Hypothesized interaction with monoamine transporters in the synaptic cleft.
Section 4: In Vitro Characterization Protocols
The following protocols provide a two-stage approach to characterizing the compound: first, determining its binding affinity to the target transporters, and second, assessing its functional ability to inhibit their reuptake activity.
Objective: To determine the binding affinity (Kᵢ) of the test compound for hSERT, hDAT, and hNET by measuring its ability to displace a known high-affinity radioligand.
Principle: This is a competitive binding assay. Cell membranes expressing the transporter of interest are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the transporter. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined and converted to an inhibition constant (Kᵢ).
Materials:
HEK293 cells or CHO cells stably transfected with human SERT, DAT, or NET.
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Membrane Preparation: Harvest transfected cells, homogenize in ice-cold buffer, and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh binding buffer. Determine protein concentration via a BCA or Bradford assay.
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
Total Binding: 50 µL membrane suspension, 50 µL radioligand (at a final concentration near its Kₑ), and 50 µL vehicle (binding buffer).
Test Compound: 50 µL membrane suspension, 50 µL radioligand, and 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C, depending on the specific transporter protocol.
Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold binding buffer to remove unbound radioligand.
Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data using a non-linear regression (variable slope sigmoidal dose-response) to determine the IC₅₀ value.
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Objective: To measure the functional potency (IC₅₀) of the test compound in inhibiting the reuptake of serotonin, dopamine, or norepinephrine into isolated nerve terminals (synaptosomes).
Principle: Synaptosomes are resealed nerve terminals that retain the machinery for neurotransmitter uptake.[11][12] They provide a robust ex vivo model system.[13] This assay measures the accumulation of a radiolabeled neurotransmitter (e.g., [³H]5-HT) into synaptosomes. The inhibitory potency of the test compound is determined by its ability to reduce this accumulation.
Materials:
Rodent brain tissue (e.g., striatum for DAT, hippocampus/cortex for SERT/NET).
Sucrose Buffer (0.32 M Sucrose, 4 mM HEPES, pH 7.4).
Homogenize the tissue in 10 volumes of ice-cold Sucrose Buffer using a glass-Teflon homogenizer (approx. 10-12 strokes at 800 rpm).[14][15]
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
Centrifuge the resulting supernatant at 15,000-20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 fraction).[14][15]
Gently resuspend the pellet in KRH buffer and determine protein concentration.
Uptake Assay:
In a 96-well plate, pre-incubate the synaptosomal suspension (typically 20-50 µg protein/well) with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.[11]
Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., final concentration of 10-20 nM for [³H]5-HT).
Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time must be within the linear range of uptake.
Termination and Quantification:
Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold KRH buffer.[11]
Quantify the radioactivity trapped in the filters via liquid scintillation counting.
Data Analysis:
Define specific uptake as the difference between uptake in vehicle-treated wells and wells treated with a high concentration of a selective inhibitor.
Calculate the percent inhibition for each concentration of the test compound relative to the specific uptake.
Determine the IC₅₀ value by fitting the data to a non-linear regression curve as described in Protocol 4.1.
Diagram 2. Overall experimental workflow for in vitro characterization.
Section 5: Data Interpretation & Next Steps
The data generated from these protocols will provide a quantitative pharmacological fingerprint of the compound.
Affinity (Kᵢ): A lower Kᵢ value indicates a higher binding affinity for the transporter.
Potency (IC₅₀): A lower IC₅₀ value indicates greater potency in inhibiting the transporter's function. In many cases, Kᵢ and IC₅₀ values will be correlated, but discrepancies can point to complex binding kinetics or mechanisms (e.g., non-competitive inhibition).
Selectivity: The ratio of Kᵢ values for different transporters reveals the compound's selectivity. In the example above, the compound is 56-fold more selective for SERT over DAT, suggesting it is a selective serotonin reuptake inhibitor (SSRI).
Follow-up Studies:
Receptor Screening: A broad panel screen (e.g., against common GPCRs and ion channels) is crucial to identify any off-target activities that could lead to side effects.
Mechanism of Action: Determine if the compound is a simple uptake inhibitor or a substrate/releaser using rotating disk electrode voltammetry or superfusion release assays.
In Vivo Studies: If the in vitro profile is promising, proceed to in vivo studies such as microdialysis to confirm effects on extracellular neurotransmitter levels in the brain, followed by relevant behavioral models (e.g., forced swim test for antidepressant potential, locomotor activity for stimulant effects).
References
BenchChem. (2025). Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine.
H.K. Singh, et al. (2015). Behavioral Effects of β-Phenylethylamine and.... American Journal of Therapeutics.
Rothman, R. B., & Baumann, M. H. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience.
ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays.
PubChem. (n.d.). 1-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N,N-dimethyl-methanamine. National Center for Biotechnology Information.
Niello, M., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.
Zepper, J., et al. (2015). MS Binding Assays for the Three Monoamine Transporters.... ChemMedChem.
Singh, H. K., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Behavioural Brain Research.
Release. (n.d.). 'Legal Highs', Novel Psychoactive Substances, Research Chemicals.
Hohmann, N., et al. (2014). Effects and Risks Associated with Novel Psychoactive Substances. Deutsches Ärzteblatt International.
Mayer, F. P. (2014). Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. LMU München.
University of California, Berkeley EH&S. (n.d.). Novel Chemicals with Unknown Hazards SOP.
Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly.
Kumar, A., et al. (2017). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. MethodsX.
ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?.
Application Notes and Protocols for In Vitro Profiling of Substituted Methanamines
Introduction: The Significance of Substituted Methanamines in Neuropharmacology Substituted methanamines represent a broad and versatile class of chemical compounds characterized by a core methanamine structure. This che...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Substituted Methanamines in Neuropharmacology
Substituted methanamines represent a broad and versatile class of chemical compounds characterized by a core methanamine structure. This chemical scaffold is foundational to numerous endogenous neurotransmitters, including dopamine, norepinephrine, and serotonin, which are critical for regulating mood, cognition, and physiological functions. Consequently, synthetic derivatives of substituted methanamines are of profound interest in drug discovery and development, particularly for neurological and psychiatric disorders.[1][2]
The biological activity of these compounds is primarily dictated by their interactions with key proteins of the central nervous system. Common targets include monoamine transporters (such as DAT, NET, and SERT), which are responsible for neurotransmitter reuptake, and metabolic enzymes like monoamine oxidases (MAO-A and MAO-B), which catabolize these signaling molecules.[3][4][5] Interaction with these targets can modulate neurotransmitter levels in the synaptic cleft, forming the basis for the therapeutic effects of many antidepressants, anxiolytics, and treatments for neurodegenerative diseases like Parkinson's Disease.[3][4]
This guide provides a comprehensive suite of validated in vitro protocols designed to elucidate the pharmacological profile of novel substituted methanamine derivatives. We will detail methodologies for assessing enzyme inhibition, neurotransmitter transporter uptake, and off-target cytotoxicity. The causality behind experimental choices is explained to empower researchers to not only execute these assays but also to interpret the results with confidence and troubleshoot effectively.
Preliminary Considerations: Compound Management
Before commencing any biological assay, proper handling and solubilization of test compounds are paramount for generating reliable and reproducible data.
Solubility Testing : Substituted methanamines, being amines, often exhibit pH-dependent solubility.[6] It is recommended to first attempt solubilization in aqueous buffers (e.g., PBS, HEPES). For compounds with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the most common organic solvent used.[7] A high-concentration stock (e.g., 10-40 mM) in 100% DMSO should be prepared.
Working Solutions : Serial dilutions should be prepared from the DMSO stock. The final concentration of DMSO in the assay well should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts or cytotoxicity. A vehicle control (containing the same final concentration of DMSO as the test wells) must be included in every experiment.
Storage : Stock solutions should be stored at -20°C or -80°C in tightly sealed containers to prevent degradation and evaporation.[7][8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Monoamine oxidases (MAOs) are critical enzymes in the degradation of monoamine neurotransmitters.[9] They exist as two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[4] Assessing the inhibitory potential of substituted methanamines against these enzymes is a crucial first step in their characterization.
Principle of the Assay
This protocol utilizes a chemiluminescent assay to measure the activity of recombinant human MAO-A and MAO-B. The MAO enzyme oxidizes a substrate, producing hydrogen peroxide (H₂O₂). In a coupled reaction, H₂O₂ reacts with a detection reagent to generate a luminescent signal that is directly proportional to MAO activity.[10] Inhibitors of MAO will reduce the production of H₂O₂ and thus decrease the luminescent signal.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the chemiluminescent MAO inhibition assay.
Detailed Protocol: Fluorometric/Chemiluminescent MAO Inhibition Assay
This protocol is adapted from commercially available kits such as the MAO-Glo™ Assay.[10]
Materials and Reagents:
Recombinant human MAO-A and MAO-B enzymes (e.g., from insect or E. coli expression systems).[4]
MAO Substrate (e.g., a beetle luciferin derivative or p-Tyramine).[10][11]
Luminescent or Fluorescent Detection Reagent.
Assay Buffer (e.g., 100 mM HEPES or Phosphate Buffer, pH 7.4).
Positive Control Inhibitors: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).[4][11]
Microplate reader capable of measuring luminescence or fluorescence.
Step-by-Step Procedure:
Compound Plating: Prepare a serial dilution of the test compounds. Typically, a 7-point curve ranging from 0.1 nM to 100 µM is sufficient. Pipette 12.5 µL of the diluted test compound, positive control, or vehicle control (buffer with DMSO) into the wells of the 96-well plate.
Enzyme Addition: Add 25 µL of the MAO-A or MAO-B enzyme solution to each well.
Pre-incubation: Mix gently on a plate shaker and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[3]
Reaction Initiation: Add 12.5 µL of the MAO substrate to each well to start the reaction.
Incubation: Incubate the plate for 60 minutes at 25°C or 37°C, protected from light.[3][10]
Signal Generation: Stop the reaction by adding 50 µL of the reconstituted detection reagent. This reagent typically contains components to quench the MAO reaction and initiate the light-producing reaction.[10]
Final Incubation: Incubate for an additional 20 minutes at room temperature to stabilize the luminescent signal.[10]
Detection: Measure the luminescence using a microplate reader.
Data Analysis:
Subtract the background luminescence (wells with no enzyme).
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (four-parameter logistic fit) to determine the IC₅₀ value.[3]
Monoamine transporters are membrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[5] Many substituted methanamines function by inhibiting these transporters.
Principle of the Assay
This protocol describes a homogeneous, fluorescence-based assay for measuring the activity of dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters.[12] The assay utilizes a fluorescent substrate that mimics the natural neurotransmitters and is transported into cells expressing the specific transporter.[13] This uptake leads to an increase in intracellular fluorescence. Inhibitors will block this transport, resulting in a reduced fluorescence signal. A masking dye is included in the extracellular medium to quench the fluorescence of the substrate outside the cells, eliminating the need for wash steps.[5][14]
Conceptual Diagram: Transporter Uptake Assay
Caption: Principle of the fluorescence-based transporter uptake assay.
This protocol is based on commercially available kits like the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit.[5][12]
Materials and Reagents:
HEK-293 cells stably expressing human DAT, NET, or SERT.
Cell culture medium (e.g., DMEM) and dialyzed fetal bovine serum (dFBS).
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
Fluorescent transporter substrate and masking dye solution.
Positive Control Inhibitors: GBR 12909 (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).
Test substituted methanamines.
Black, clear-bottom 96- or 384-well microplates, coated with Poly-D-Lysine.
Fluorescence microplate reader with bottom-read capability.
Step-by-Step Procedure:
Cell Plating: Seed the transporter-expressing cells into Poly-D-Lysine coated microplates. A typical density is 40,000–60,000 cells/well for a 96-well plate.[12] Culture overnight to allow for the formation of a confluent monolayer.
Compound Addition: On the day of the assay, remove the culture medium. Add 100 µL of assay buffer containing the desired concentration of the test compound, positive control, or vehicle control.
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.
Assay Initiation: Add 100 µL of the fluorescent substrate/masking dye solution to all wells.
Detection: Immediately transfer the plate to a pre-warmed (37°C) fluorescence plate reader.
Measurement: Read the fluorescence intensity kinetically over 30-60 minutes or as a single endpoint measurement after a fixed incubation time.[14] Excitation and emission wavelengths will depend on the specific fluorophore used.
Data Analysis:
For kinetic reads, calculate the rate of uptake (slope of the fluorescence vs. time curve) or the area under the curve (AUC). For endpoint reads, use the final fluorescence value.
Subtract the background fluorescence from wells containing non-transfected cells or a high concentration of a known inhibitor.
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
Secondary Assay: Assessment of General Cytotoxicity
It is essential to determine whether the observed activity of a compound is due to a specific interaction with the intended target or a result of general cytotoxicity. A compound that kills cells will appear active in most inhibition assays. Therefore, a counterscreen for cell viability is a mandatory step.
Principle of the Assay
This protocol measures cell viability by quantifying the amount of adenosine triphosphate (ATP), which is an indicator of metabolically active cells.[15] In this luminescent assay, a reagent containing luciferase and its substrate, luciferin, is added to the cells. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, producing light.[16] The luminescent signal is directly proportional to the number of viable cells in culture.
Detailed Protocol: ATP-Based Cell Viability Assay
This protocol is based on commercially available kits like Promega's CellTiter-Glo® Luminescent Cell Viability Assay.[15]
Materials and Reagents:
A relevant cell line for counterscreening (e.g., the parental HEK-293 cell line used for the transporter assays).
Cell culture medium.
Test substituted methanamines.
ATP detection reagent (e.g., CellTiter-Glo®).
White, opaque 96-well plates.
Luminometer.
Step-by-Step Procedure:
Cell Plating: Seed cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.
Compound Treatment: After allowing cells to attach overnight, add serial dilutions of the test compounds. The concentration range should cover and exceed the IC₅₀ values obtained from the primary assays.
Incubation: Incubate the cells with the compounds for a relevant period, typically 24 to 48 hours, under standard cell culture conditions (37°C, 5% CO₂).[15]
Reagent Preparation: Equilibrate the ATP detection reagent to room temperature.
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of ATP detection reagent equal to the volume of culture medium in each well.
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
Detection: Measure the luminescence using a microplate reader.
Data Analysis:
Calculate the percentage of viability for each compound concentration relative to the vehicle-treated cells (100% viability) and wells with no cells (0% viability).
Plot the % viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration). A compound is generally considered to have an acceptable therapeutic window if its CC₅₀ is at least 10-fold greater than its IC₅₀ from the primary functional assays.
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Nature. Available at: [Link]
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Available at: [Link]
Expression of Neurotransmitter Transporters for Structural and Biochemical Studies. PMC. Available at: [Link]
Methenamine, Solution. Biognost. Available at: [Link]
Methenamine Solution - Safety Data Sheet. StatLab. Available at: [Link]
Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Myc. ACS Publications. Available at: [Link]
Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. Available at: [Link]
The four functional assays represented in this article. ResearchGate. Available at: [Link]
Comparative in vitro studies of the metabolism of six 4-substituted methamphetamines and their inhibition of cyto. CORE. Available at: [Link]
Cell viability assays: Alternatives to the MTT assay. News-Medical.net. Available at: [Link]
In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. MDPI. Available at: [Link]
Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. PMC. Available at: [Link]
The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Toxicology in Vitro. Available at: [Link]
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. PubMed. Available at: [Link]
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. Neuropharmacology. Available at: [Link]
Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. PMC. Available at: [Link]
In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. PMC. Available at: [Link]
In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Forensic Toxicology. Available at: [Link]
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available at: [Link]
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
Flowchart of the protocol for the MS binding assay. ResearchGate. Available at: [Link]
Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link]
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
Amines: Naming and Physical Properties. Al-Mustansiriyah University. Available at: [Link]
Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. Available at: [Link]
Application Notes and Protocols: 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine as a Key Intermediate in Modern Drug Discovery
Abstract: This document provides a comprehensive technical guide for researchers and drug development professionals on the synthesis, characterization, and application of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical guide for researchers and drug development professionals on the synthesis, characterization, and application of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine. This versatile intermediate is a critical building block in the synthesis of several high-value pharmaceutical compounds, most notably in the field of antidepressants. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into its role in the broader context of medicinal chemistry.
Introduction: The Strategic Importance of a Halogenated Benzylamine
In the intricate landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of a drug candidate.[1] 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine is a prime example of a well-designed chemical scaffold. Its di-halogenated phenyl ring offers two distinct and orthogonally reactive sites: a chloro group that influences the electronic properties of the ring and a bromo substituent that is amenable to a wide array of cross-coupling and substitution reactions. The N,N-dimethylmethanamine moiety is a common pharmacophore in many centrally acting agents, contributing to solubility and potential interactions with biological targets.[2]
The principal application of this intermediate lies in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of drugs fundamental to the treatment of major depressive disorder and other mood disorders.[3] Specifically, it serves as a key precursor in certain synthetic routes to Citalopram and its active S-enantiomer, Escitalopram.[3][4][5] The protocols detailed herein will provide the necessary framework for its synthesis and subsequent utilization in a drug discovery program.
Physicochemical & Structural Data
A thorough understanding of the physical and chemical properties of an intermediate is crucial for its proper handling, storage, and use in subsequent reactions.
Not readily available; high boiling point expected
N/A
Solubility
Soluble in common organic solvents (DCM, THF, Ethyl Acetate)
Inferred from protocols
Synthesis Protocol: Reductive Amination
The most direct and efficient method for the synthesis of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine is the reductive amination of 5-bromo-2-chlorobenzaldehyde with dimethylamine. This one-pot reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a hydride-based reducing agent.[7][8][9]
Causality of Reagent Selection:
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[8][10] It is a mild and selective reagent that readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct. Its compatibility with a range of solvents and tolerance of mildly acidic conditions make it ideal.[9]
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are non-protic and effectively solubilize both the starting materials and the intermediate iminium species.[9][10]
Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion by protonating the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water.[9]
Materials and Reagents
Reagent
Grade
Supplier
5-bromo-2-chlorobenzaldehyde
≥98%
Commercially Available
Dimethylamine solution
2.0 M in THF
Commercially Available
Sodium triacetoxyborohydride
≥97%
Commercially Available
Dichloromethane (DCM)
Anhydrous
Commercially Available
Acetic Acid
Glacial
Commercially Available
Saturated Sodium Bicarbonate
ACS Grade
N/A
Brine (Saturated NaCl)
ACS Grade
N/A
Anhydrous Magnesium Sulfate
ACS Grade
N/A
Step-by-Step Experimental Protocol
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-bromo-2-chlorobenzaldehyde (5.0 g, 22.8 mmol, 1.0 equiv).
Solvent Addition: Add anhydrous dichloromethane (100 mL) and stir until the aldehyde is fully dissolved.
Amine Addition: Add the 2.0 M solution of dimethylamine in THF (12.5 mL, 25.0 mmol, 1.1 equiv) dropwise over 5 minutes at room temperature.
Acid Catalyst: Add glacial acetic acid (1.4 mL, 24.0 mmol, 1.05 equiv). Stir the mixture for 20 minutes to facilitate the formation of the iminium ion.
Reduction: Carefully add sodium triacetoxyborohydride (6.75 g, 31.9 mmol, 1.4 equiv) portion-wise over 15 minutes. The reaction is mildly exothermic.
Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
Work-up:
Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.[11]
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine.
Application in Drug Synthesis: A Precursor to Antidepressants
The strategic value of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine is best demonstrated by its role in the synthesis of citalopram/escitalopram. The "bromo" handle on the molecule is a key functional group that is later converted to the required nitrile (cyano group) via a metal-catalyzed cyanation reaction.[3]
Caption: Mechanism of action of a Selective Serotonin Reuptake Inhibitor (SSRI).
Conclusion
1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine is a high-value intermediate whose robust synthesis and versatile reactivity make it a cornerstone for specific drug discovery campaigns. The protocols and data presented in this guide are designed to be self-validating and provide a strong foundation for researchers. By understanding the causality behind the experimental design and the strategic role of this intermediate, drug development professionals can more efficiently advance their synthetic programs.
References
Process for the preparation of escitalopram - Patent 2017271 - EPO. (2009).
WO2003087081A1 - Process and intermediates for preparing escitalopram - Google Patents.
PROCESS FOR THE PREPARATION OF ESCITALOPRAM - European Patent Office EP1794140 B1 - Googleapis.com. (2005).
Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC. (n.d.).
The Journal of Organic Chemistry. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
PrepChem.com. (n.d.). Synthesis of (a) 5-Bromo-2-chloroaniline.
MDPI. (2025). Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor.
PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (n.d.).
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity.
Advanced Protocols for the C(sp³)-H Functionalization of Trimethylamine (N,N-dimethylmethanamine)
Executive Summary & Strategic Utility Trimethylamine (TMA) , systematically N,N-dimethylmethanamine , represents a paradox in modern drug discovery. While the dimethylamino moiety is a privileged pharmacophore present in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Utility
Trimethylamine (TMA) , systematically N,N-dimethylmethanamine , represents a paradox in modern drug discovery. While the dimethylamino moiety is a privileged pharmacophore present in roughly 15% of FDA-approved small molecule drugs, the parent molecule (TMA) is frequently dismissed as a mere waste byproduct or simple base.
However, for the medicinal chemist, TMA represents the simplest template for Late-Stage Functionalization (LSF) . Transforming one of its chemically equivalent methyl groups into a complex scaffold (
) allows for the rapid construction of Mannich base-like derivatives without traditional multi-step synthesis.
This guide details two high-fidelity workflows for the functionalization of TMA:
Photoredox
-C-H Arylation: A mild, radical-mediated approach for direct C(sp³)-C(sp²) bond formation.
Polonovski-Potier Functionalization: A classical yet powerful oxidative rearrangement to access
-cyano or -heteroaryl derivatives via iminium ion intermediates.
Critical Handling Protocols: The "Volatile Substrate" Challenge
The Challenge: TMA is a gas at room temperature (b.p. 2.9°C). Standard benchtop protocols using liquid reagents will result in stoichiometry failure and poor reproducibility.
The Solution: All functionalization protocols below require TMA to be handled either as a titrated anhydrous solution or generated in situ from its hydrochloride salt.
Protocol A: Preparation of Anhydrous TMA Solution (2.0 M in THF)
Use this stock solution for Photoredox protocols.
Setup: Connect a 3-neck round-bottom flask (Generator) containing solid TMA·HCl (10 g) to a drying tower (KOH pellets) and then to a receiver flask containing anhydrous THF (50 mL) cooled to -78°C.
Generation: Slowly add saturated aqueous NaOH to the Generator flask via addition funnel. TMA gas will evolve.[1]
Trapping: The gas passes through the KOH dryer and condenses into the cold THF.
Quantification:
Remove receiver, seal with a septum, and warm to 0°C.
Aliquot 1.0 mL into water and titrate with 1.0 N HCl using Methyl Red indicator.
Adjust concentration to 2.0 M by adding anhydrous THF. Store at -20°C.
Workflow Selector
The choice of method depends on the target moiety and available equipment.
Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on the desired pharmacophore.
Method 1: Photoredox
-C-H Arylation
Best for: Installing aryl or heteroaryl groups directly onto the methyl group.
Mechanism: Oxidative quenching of an excited photocatalyst by TMA generates an
-amino radical, which enters a Nickel catalytic cycle.
Mechanistic Logic
The reaction relies on the "Magic Methyl" effect where the
-C-H bond of the amine is weakened (BDE ~90 kcal/mol) relative to unactivated alkanes.
SET Oxidation: TMA is oxidized to the radical cation (
).
Deprotonation: Loss of a proton yields the nucleophilic
-amino radical ().
Cross-Coupling: This radical intercepts a Ni(0)/Ni(II) cycle to couple with an aryl halide.
Figure 2: Dual Catalytic cycle merging Photoredox (Ir) and Transition Metal (Ni) catalysis for C(sp³)-C(sp²) bond formation.
Degassing: Sparge the mixture with Argon for 10 minutes (Oxygen quenches the excited Ir* state). Seal the vial with a Teflon-lined cap.
Irradiation: Place the vial 2 cm away from a 34W Blue LED lamp (Kessil or similar). Fan cool to maintain T < 35°C. Stir for 18-24 hours.
Workup: Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.
Purification: Flash chromatography (DCM/MeOH gradient). Note: Products are amines; use 1% NH4OH in eluent to prevent streaking.
Method 2: Polonovski-Potier Functionalization
Best for: Synthesis of
-cyano amines (precursors to amino acids) or indole alkaloids.
Mechanism: The "Potier" modification uses Trifluoroacetic Anhydride (TFAA) to activate TMA N-oxide, triggering fragmentation to an iminium ion which is trapped by a nucleophile.[2]
Mechanistic Logic
This is a non-radical, ionic pathway.
N-Oxidation: TMA is oxidized to TMAO.
Activation: TFAA acylates the oxygen, creating a good leaving group.
Elimination: Base promotes E2 elimination to form the iminium ion (
).
Trapping: A nucleophile attacks the electrophilic carbon.
Figure 3: The Polonovski-Potier pathway for generating electrophilic iminium ions from TMAO.
Experimental Protocol
Phase 1: Preparation of Anhydrous TMA N-Oxide
Commercially available TMAO is usually the dihydrate. Water kills the Polonovski reaction.
Dissolve TMAO·2H2O in toluene.
Reflux with a Dean-Stark trap to remove water azeotropically.
Evaporate toluene under vacuum to yield hygroscopic white powder. Store in a desiccator.
Phase 2: The Reaction (Example:
-Cyanation)
Activation: In a flame-dried flask under N2, dissolve anhydrous TMAO (1.0 equiv) in DCM. Cool to -78°C.
Warming: Allow the reaction to warm to room temperature over 2 hours.
Quench: Add saturated NaHCO3.
Extraction: Extract with DCM (3x). The product is (Dimethylamino)acetonitrile .
Data & Troubleshooting
Comparative Analysis of Methods
Feature
Photoredox Arylation
Polonovski-Potier
Primary Intermediate
-Amino Radical (Nucleophile)
Iminium Ion (Electrophile)
Coupling Partner
Aryl Halides (Electrophiles)
Cyanide, Indoles, Enols (Nucleophiles)
Conditions
Neutral/Basic, Room Temp, Light
Acidic (Lewis), Cryogenic (-78°C)
TMA Source
THF Solution (Free base)
Anhydrous N-Oxide
Key Limitation
Requires expensive Ir/Ru catalyst
Moisture sensitive; requires anhydrous TMAO
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Low Yield (Photoredox)
Oxygen quenching
Increase Argon sparging time to 20 mins. Ensure septum is tight.[1]
No Reaction (Photoredox)
TMA evaporation
Ensure TMA/THF solution is added cold and reaction vessel is sealed immediately.
Complex Mixture (Polonovski)
Water contamination
Re-dry TMAO using Dean-Stark toluene azeotrope.
Violent Exotherm (Polonovski)
Fast TFAA addition
Add TFAA strictly at -78°C and very slowly.
References
MacMillan, D. W. C., et al. (2014). "Decarboxylative peptide functionalization through photoredox catalysis." Nature, 510, 118–123. Link
Foundational text for photoredox
-amino radical gener
Potier, P., et al. (1968). "Modified Polonovski reaction: A new route to vinblastine-type alkaloids." Journal of the Chemical Society, Chemical Communications, 674. Link
The authoritative source for the TFAA-medi
Rueping, M., et al. (2011).[3] "Visible Light Mediated Photoredox Catalyzed C-H Functionalization of Amines." Chemical Communications, 47, 2360-2362. Link
Specific protocols for amine
-C-H functionaliz
Organic Syntheses. "Trimethylamine." Org.[4][5] Synth. 1921, 1, 531. Link
Technical Support Center: Solubility Optimization for 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine
Status: Active Ticket ID: SOL-TS-2024-BRCL Assigned Specialist: Senior Application Scientist, Formulation Chemistry Last Updated: October 26, 2023[1] Executive Summary You are likely accessing this guide because you are...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: SOL-TS-2024-BRCL
Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Last Updated: October 26, 2023[1]
Executive Summary
You are likely accessing this guide because you are experiencing precipitation ("crashing out") of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine when diluting organic stock solutions into aqueous buffers.
This compound presents a classic medicinal chemistry challenge: it combines a basic tertiary amine (hydrophilic potential) with a highly lipophilic halogenated aromatic ring (hydrophobic burden). The bromine at position 5 and chlorine at position 2 significantly increase the LogP (partition coefficient) compared to the parent benzylamine, making the molecule intolerant to neutral or basic aqueous environments.
This guide provides validated protocols to overcome these thermodynamic barriers using pH manipulation, cosolvents, and encapsulation strategies.
Module 1: Physicochemical Profile & The "Why"
To solve the solubility issue, we must first understand the molecule's behavior in solution.
Property
Value (Est.)
Implications for Solubility
Molecular Weight
~248.55 g/mol
Small molecule, suitable for standard permeation.[1]
pKa (Amine)
~8.5 – 9.0
CRITICAL: The molecule is basic. It is positively charged (protonated) at pH < 7.0 and neutral (lipophilic) at pH > 8.0.
LogP (Lipophilicity)
> 3.5
High lipophilicity due to Br/Cl substituents. The neutral form is practically insoluble in water.
State
Oil or Low-MP Solid
Free base is likely an oil; Hydrochloride salt is a crystalline solid.[1]
The Mechanism of Failure
Most researchers dissolve the compound in DMSO (stock) and spike it into PBS (pH 7.4) .
The pH Trap: At pH 7.4, the compound is close to its pKa. A significant fraction exists as the uncharged free base.
The Water Clash: The hydrophobic halogenated ring drives the uncharged molecules to aggregate immediately, causing turbidity or precipitation.
Module 2: Decision Matrix & Workflows
Before choosing a protocol, determine your end-point application.[1]
Figure 1: Solubility Optimization Decision Tree. Select the protocol based on biological tolerance for solvents and administration route.
Module 3: Validated Solubilization Protocols
Protocol A: In Situ Salt Formation (The "Acid Spike" Method)
Best for: Cellular assays where DMSO is acceptable but precipitation occurs in PBS.
The Logic: We force the molecule into its ionized (protonated) state before it encounters the high-pH buffer, preventing the formation of critical nuclei for precipitation.
Prepare Stock: Dissolve compound in DMSO to 10–50 mM.
Prepare Acidified Water: Prepare sterile water containing 0.1% Acetic Acid or 10 mM HCl .
Intermediate Dilution (Critical Step):
Dilute the DMSO stock 1:10 into the Acidified Water first.
Result: The compound protonates immediately, becoming highly soluble.
Final Dilution: Add this intermediate solution to your culture medium or buffer.
Note: Ensure the buffering capacity of your medium (HEPES/Bicarbonate) is strong enough to neutralize the trace acid added.
Best for: IV injection, sensitive primary cells, or high-concentration requirements.[1]
The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1][2][3] The hydrophobic halogenated ring sits inside the CD cavity, while the hydrophilic exterior interacts with water. This bypasses the pH limitation [1].
Materials:
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Trappsol® or Kleptose®).[1]
Sterile Water or Saline.
Workflow:
Figure 2: Cyclodextrin Complexation Workflow. This method shields the hydrophobic moieties from the aqueous environment.
Protocol C: The "Cosolvent Trap" (PEG/Ethanol)
Best for: Animal studies (IP/Sub-Q) where high drug load is needed.
Formulation:
10% Ethanol (Solubilizer)
40% PEG 400 (Viscosity/Stability enhancer)
50% Saline (Diluent)
Procedure:
Dissolve pure compound in Ethanol.
Add PEG 400 and vortex until clear.
Slowly add Saline dropwise while vortexing.
Warning: If you add Saline too fast, the "Ostwald Ripening" effect may cause crystal growth.
Module 4: Troubleshooting & FAQ
Q1: I see a "cloud" immediately upon adding my DMSO stock to the cell media. Why?A: This is the "Solvent Shift" effect. When DMSO (dielectric constant ~47) mixes with water (dielectric constant ~80), the solubility power drops exponentially. Because your compound is a halogenated benzylamine , it is exceptionally hydrophobic.
Fix: Use Protocol A . Pre-diluting in acidic water ensures the molecule is charged (and thus soluble) before it faces the bulk aqueous environment.
Q2: Can I just buy the Hydrochloride salt?A: Yes, if available. The HCl salt of N,N-dimethylbenzylamine derivatives is significantly more water-soluble than the free base [2]. If you cannot buy it, you can generate it in situ by adding 1.05 equivalents of HCl in ether to your free base, evaporating the solvent, and using the resulting solid.
Q3: My compound precipitates after 24 hours in the fridge. Is it degraded?A: Unlikely. This is thermodynamic precipitation. The solution was likely supersaturated.
Fix: Sonicate the solution for 10 minutes. If it re-dissolves, it is stable. For long-term storage, store as a DMSO stock, not as an aqueous dilution.[1]
Q4: Will cyclodextrins interfere with my receptor binding assay?A: Generally, no. HP-β-CD is pharmacologically inert.[1] However, if your target is a cholesterol-rich domain (lipid raft), high concentrations of CD can deplete cholesterol. Always include a "Vehicle Control" containing the same % of CD in your assay [3].
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews.
Stella, V. J., & He, Q. (2008). Cyclodextrins.[5] Toxicologic Pathology.
PubChem. (2023). 1-(2-chlorophenyl)-N,N-dimethylmethanamine (Parent Structure Data).[1] National Library of Medicine.
Disclaimer: This guide is for Research Use Only (RUO). The protocols described involve chemical handling; please consult your institution's Chemical Hygiene Plan and Safety Data Sheets (SDS) before proceeding.
Technical Support Center: Purification of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine. This molecule, characterized by its basic tertiary amine functional group...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine. This molecule, characterized by its basic tertiary amine functional group and a halogen-rich aromatic ring, presents unique separation challenges that require a nuanced approach. This guide is structured to provide researchers, scientists, and drug development professionals with both high-level strategy and detailed, actionable protocols to achieve high purity.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Q1: My crude reaction mixture shows multiple spots on a TLC plate. What are the likely impurities I'm dealing with?
A1: The impurity profile largely depends on your synthetic route. However, for typical syntheses such as the reductive amination of 5-bromo-2-chlorobenzaldehyde or alkylation of a benzyl halide, you should anticipate the following:
Unreacted Starting Materials: Residual 5-bromo-2-chlorobenzaldehyde or 5-bromo-2-chlorobenzyl halide. These are neutral organic compounds.
Reaction Intermediates: For example, the corresponding primary or secondary amine if the N-methylation is incomplete.
Side-Products: Over-alkylation leading to a quaternary ammonium salt, or products from side reactions like dehalogenation, are possibilities.[1]
Reagent-Derived Impurities: Excess reagents or their byproducts from the reaction must also be considered.[2]
Q2: When I run a column on silica gel, my product streaks severely or doesn't elute, resulting in poor separation and low yield. What is causing this?
A2: This is a classic issue when purifying basic compounds like tertiary amines on standard silica gel. The root cause is the acidic nature of the silica surface, which is covered in silanol groups (Si-OH).[3] Your basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption or slow, tailing elution. To counteract this, you must neutralize the stationary phase. The most common and effective method is to add a small amount of a volatile tertiary amine, like triethylamine (TEA), to your eluent system (typically 0.5-2%).[3] This TEA will preferentially bind to the acidic sites on the silica, allowing your product to pass through the column without strong interaction.
Q3: Is liquid-liquid extraction (LLE) a viable primary purification step? If so, what is the optimal strategy?
A3: Absolutely. Given the basicity of the N,N-dimethylamino group, acid-base LLE is a highly effective and recommended first-pass purification technique.[4][5] The strategy involves exploiting the change in the compound's solubility based on its protonation state:
Dissolve your crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
Extract this organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic amine will be protonated to form a hydrochloride salt, which is soluble in the aqueous layer.
Neutral and acidic impurities will remain in the organic layer, which can be discarded.[6]
Carefully basify the separated aqueous layer with a base (e.g., 2M NaOH) until it is strongly basic (pH > 12). This deprotonates your amine salt, regenerating the neutral, water-insoluble free base.
Extract the free base back into a fresh organic solvent. This final organic layer will contain your significantly purified product.[6][7]
Q4: I'm attempting an aqueous workup and am struggling with a persistent emulsion at the solvent interface. How can I resolve this?
A4: Emulsion formation is common, especially when dealing with amines and salts. To break an emulsion, you need to disrupt the stability of the microscopic droplets. Try these methods in order:
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps force the separation of the layers.
Gentle Swirling: Instead of vigorous shaking in the separatory funnel, use a gentle swirling or rocking motion to mix the layers.
Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can help to coalesce the droplets.
Time and Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-60 minutes) will allow the layers to separate on their own.
Q5: My product is a solid after the initial workup. Is recrystallization a good purification method?
A5: If your crude product is a solid, recrystallization is an excellent and often preferred method for achieving high purity, as it avoids potential decomposition on stationary phases like silica gel.[2][8] The key is to perform a thorough solvent screen to find a solvent (or solvent system) where your compound is highly soluble when hot but poorly soluble when cold.[8] Common solvents to screen for halogenated aromatic compounds include hexanes, ethanol, isopropanol, ethyl acetate, or mixtures thereof (e.g., ethyl acetate/hexanes). For amines, you can also consider forming a salt (e.g., hydrochloride) which may have very different and favorable crystallization properties.[9]
Troubleshooting Guides & Protocols
Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction (LLE)
This protocol is designed for the initial cleanup of a crude reaction mixture to isolate the basic product from neutral or acidic impurities.
Steps:
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent. Shake gently for 1 minute. Allow the layers to separate.
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your protonated product.
Back-Extraction (Optional but Recommended): To ensure full recovery, add another portion of 1M HCl to the organic layer, shake, and combine the aqueous layer with the first one. Discard the organic layer, which contains neutral impurities.
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with swirling until the solution is strongly basic (confirm with pH paper, pH > 12). You may see your product precipitate or make the solution cloudy.
Product Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of ethyl acetate. Shake vigorously for 1 minute.
Final Collection: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer containing your purified product. Repeat the extraction of the aqueous layer with two more portions of ethyl acetate, combining all organic extracts.
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
Use this method when LLE is insufficient to separate the target compound from other basic or closely related impurities.
Steps:
Eluent Preparation: Prepare your mobile phase system (e.g., a gradient of ethyl acetate in hexanes). To every 100 mL of solvent, add 1 mL of triethylamine (TEA) (1% v/v). Ensure all solvents used for the column contain 1% TEA.
Slurry Preparation: In a beaker, prepare a slurry of silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexanes + 1% TEA).
Column Packing: Pack a glass column with the prepared slurry, ensuring no air bubbles are trapped.
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ('dry loading').
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as needed to elute your product.
Analysis: Monitor the collected fractions by TLC (remember to develop the TLC plate in a chamber containing the same eluent system, without the added TEA, for accurate Rf values).
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of TEA.
Visualization & Workflows
Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the most appropriate purification technique based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification strategy.
Acid-Base Extraction Workflow
This diagram illustrates the sequential steps and phase partitioning during the acid-base liquid-liquid extraction protocol.
Caption: Workflow for purification via acid-base extraction.
Physicochemical Data Summary
Understanding the properties of your molecule is critical for designing effective purification strategies.
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC.
Technical Support Center: Stabilizing 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine in Solution
Welcome to the dedicated technical support guide for ensuring the stability of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine. This resource is designed for researchers, chemists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for ensuring the stability of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Instability in solution, manifesting as discoloration, precipitation, or degradation, can compromise experimental results and the integrity of your research. This guide provides a structured approach to diagnosing and mitigating these stability challenges, moving from frequently asked questions to in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My solution of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine is turning yellow/brown. What is the most likely cause?
This is a common observation and typically points to oxidative degradation or photodegradation. The tertiary amine (N,N-dimethylmethanamine) is susceptible to oxidation, which can form colored N-oxide species.[1][2] Concurrently, the brominated and chlorinated aromatic ring is a chromophore that can absorb UV-Vis light, leading to photodegradation, often via a debromination or dechlorination pathway, which can also produce colored byproducts.[3][4][5]
Q2: What are the ideal starting conditions for storing this compound in solution?
For maximal stability, especially for long-term storage, a solution should be prepared using a high-purity, dry, aprotic solvent, purged with an inert gas (like argon or nitrogen), stored in an amber glass vial at low temperatures (4°C or below), and protected from light.[6]
Q3: I've observed a loss of parent compound peak area in my HPLC analysis over a short period. What should be my first troubleshooting step?
First, confirm the issue is not analytical (e.g., injector variability). If the loss is real, the primary suspects are pH, reactive solvent impurities, or trace metal catalysis. Prepare a fresh solution in a high-purity, anhydrous solvent (e.g., Acetonitrile) and immediately analyze it. Re-analyze after a few hours. If degradation persists, proceed to the in-depth troubleshooting guides below, focusing first on solvent choice and potential metal-catalyzed hydrolysis.
In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root causes of instability for 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine.
Issue 1: Rapid Degradation and Discoloration in Protic or Non-Inert Solvents
Root Cause Analysis:
The stability of your compound is critically dependent on its chemical environment. The tertiary benzylamine structure presents several potential points of failure:
Oxidation: The lone pair of electrons on the tertiary amine nitrogen is susceptible to attack by atmospheric oxygen, especially when catalyzed by light or trace metals. This can lead to the formation of N-oxides and other degradation products. Tertiary amines are generally more stable against oxidation than primary or secondary amines, but the benzylic position can still be a point of weakness.[1][2]
Photodegradation: Halogenated aromatic compounds are known to be sensitive to UV light.[3][7] Absorption of light energy can excite the molecule, leading to cleavage of the Carbon-Bromine (C-Br) or Carbon-Chlorine (C-Cl) bonds in a process called reductive dehalogenation.[4][5][8] This generates radical species that can propagate further degradation.
Metal-Catalyzed Degradation: Trace metal ions (e.g., Fe³⁺, Cu²⁺) present in solvents or from glassware can catalyze oxidative and hydrolytic degradation pathways.[9][10] Chelating agents can sequester these metal ions, preventing them from participating in these detrimental reactions.[9][11]
pH-Related Instability: As a benzylamine derivative, the compound is basic (pKa of benzylamine is ~9.3).[12][13][14] In acidic conditions, the amine will be protonated to form a more stable ammonium salt.[6] However, strongly acidic or basic conditions can promote hydrolysis or other side reactions. The optimal pH is often near neutral or slightly acidic.
The following diagram illustrates the primary instability points of the molecule.
Caption: Key degradation pathways for the target compound.
Troubleshooting Workflow: A Systematic Approach
Use this decision tree to diagnose and address instability.
Caption: Step-by-step troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Solvent Selection and Screening
Objective: To determine the optimal solvent for solution stability. Aprotic solvents are generally preferred to minimize potential hydrolysis and proton exchange.
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in Acetonitrile.
In separate amber HPLC vials, dispense an aliquot of the stock solution and evaporate the solvent under a gentle stream of nitrogen.
Reconstitute the dried compound in each test solvent (ACN, DCM, THF, DMSO) to the final desired concentration (e.g., 0.1 mg/mL).
Blanket the headspace of each vial with inert gas before capping securely.
Prepare two sets of samples. Store one set at room temperature (protected from light) and the other at 4°C.
Analyze a T=0 sample from each vial immediately using a validated HPLC method to determine the initial purity.
Analyze the samples at subsequent time points (e.g., 24h, 48h, 1 week) and compare the peak area of the parent compound to the T=0 sample. Plot the percentage of remaining parent compound over time for each solvent.
Prepare two sets: one stored with a normal air headspace and one purged with inert gas.
Store all samples at room temperature, protected from light.
Analyze purity via HPLC at T=0 and subsequent time points (e.g., 24h, 72h, 1 week).
Expected Result: If oxidation is a major degradation pathway, the samples containing antioxidants, especially those also purged with inert gas, will show significantly higher stability compared to the control.
Protocol 3: Use of Chelating Agents
Objective: To determine if degradation is catalyzed by trace metal ions.
Materials:
Optimal solvent determined from Protocol 1.
Chelating Agent: Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA).[9]
Other materials from Protocol 1.
Procedure:
Prepare a stock solution of the compound in the chosen solvent.
Prepare a stock solution of EDTA (or its disodium salt for better solubility in some polar organics) in the same solvent. Note: EDTA has poor solubility in many organic solvents; a co-solvent system or suspension may be necessary.
Store all samples at room temperature, protected from light.
Analyze purity via HPLC at T=0 and subsequent time points.
Expected Result: If metal-catalyzed degradation is a significant factor, the EDTA-containing sample will exhibit enhanced stability. This effect is often more pronounced in less pure solvents or when using glassware that has not been acid-washed.
Solvent and Autocatalytic Effects on the Stabilisation of the σ-Complex during Electrophilic Aromatic Chlorination. PubMed, 11 May 2018. [Link]
Solvent and Autocatalytic Effects on the Stabilisation of the σ-Complex during Electrophilic Aromatic Chlorination | Request PDF. ResearchGate, 17 Oct 2025. [Link]
Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications, 8 Apr 2021. [Link]
Antioxidant action mechanisms of hindered amine stabilisers | Request PDF. ResearchGate, 5 Aug 2025. [Link]
Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. MDPI, 28 Feb 2018. [Link]
method refinement for scaling up the production of novel intermediates
Topic: Method Refinement for Scaling Up Production Audience: Process Chemists, Chemical Engineers, and CMC Leads. Introduction Welcome to the Scale-Up Support Center.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Method Refinement for Scaling Up Production
Audience: Process Chemists, Chemical Engineers, and CMC Leads.
Introduction
Welcome to the Scale-Up Support Center. If you are here, you are likely transitioning a synthesis from the medicinal chemistry bench (grams) to the pilot plant (kilograms). This transition is the "Valley of Death" for many novel intermediates.
In the lab, you control heat transfer and mixing by virtue of small scale. In the plant, physics fights you. Surface-area-to-volume ratios plummet, mixing times elongate, and impurity profiles shift. This guide is not a generic textbook; it is a troubleshooting system designed to diagnose and resolve specific scale-up failures using self-validating protocols.
Module 1: Thermal Safety & Runaway Prevention
Q: My reaction profile looked safe in the flask, but the pilot batch showed a dangerous temperature spike. Why?
A: You likely encountered Reagent Accumulation due to a mismatch between the dosing rate and the reaction rate.
The Science:
At the gram scale, heat removal is efficient (
is high relative to Volume). You can dose reagents faster than they react without noticing a heat spike because the flask cools instantly. At scale, if you dose Reagent B faster than it consumes Reagent A, B accumulates. When the reaction finally "kicks off" (often due to temperature threshold or autocatalysis), all that accumulated energy releases at once. This is a thermal runaway.
Diagnostic Protocol: The Accumulation Check
Do not rely solely on Differential Scanning Calorimetry (DSC). DSC gives you the potential energy, not the rate of release.
Run a Reaction Calorimetry (RC1) Experiment: Simulate your intended plant dosing time.
Calculate the Accumulation:
The Rule of Thumb:
< 15% Accumulation: Generally safe; the reaction is dosing-controlled.
15 - 40% Accumulation: Warning. Requires active cooling interlocks.
> 40% Accumulation: Dangerous. The reaction is kinetically controlled, not dosing controlled. You must increase temperature (to react faster) or dilute the system.
Visualization: Safety Decision Logic
Caption: Decision tree for thermal safety. Accumulation >40% indicates the dosing rate no longer controls the exotherm.
Module 2: Mixing Sensitivity & Yield Loss
Q: Yield dropped by 15% upon scaling up, and we see a new dimer impurity. Is it the stirrer?
A: Yes. You are likely dealing with a Mesomixing Limitation .
The Science:
In fast, competitive reactions (e.g., acylations, nitrations), the reaction happens faster than the feed can disperse into the bulk. If mixing is slow, high local concentrations of reagents exist near the feed pipe (the "mesomixing" zone), promoting side reactions like dimerization.
Troubleshooting Guide: The Bourne Protocol Variant
To prove mixing sensitivity, you must decouple chemical kinetics from physical mixing.
Step-by-Step Protocol:
Calculate Mixing Time (
):
Use the Heat Pulse Method in your reactor. Inject a shot of hot solvent and measure the time to reach thermal equilibrium.
Regime Analysis:
Compare Reaction Half-life (
) to Mixing Time ().
If
: The reaction is mixing controlled.
Scale-Down Experiment:
Run the reaction in the lab at varying RPMs to mimic plant mixing energy (
).
Data Comparison: Mixing Parameters
Parameter
Lab Reactor (1 L)
Pilot Reactor (500 L)
Impact on Novel Intermediate
Power/Volume ()
1–5 W/kg
0.5–1 W/kg
Lower shear in pilot may fail to break emulsions.
Tip Speed
1.5 m/s
4–6 m/s
Higher tip speed at scale can damage fragile crystals.
Blend Time ()
2–5 seconds
30–120 seconds
CRITICAL: Fast reactions will over-react locally.
Corrective Action:
If confirmed mixing sensitive:
Move the feed pipe to the zone of highest turbulence (directly above the impeller tip).
Dilute the feed to increase the volume/time ratio, aiding dispersion.
Module 3: Crystallization & Isolation
Q: The pilot batch turned into a "gel" or "sludge" that took 20 hours to filter. It filtered in 5 minutes in the lab. What happened?
A: You missed the Metastable Zone Width (MSZW) and triggered uncontrolled nucleation (crashing out).
The Science:
In the lab, rapid cooling often forces nucleation. At scale, cooling is slower. If you cool a supersaturated solution without seeds, it enters the "Labile Zone" where it spontaneously nucleates. At scale, this results in billions of tiny fines (nuclei) rather than fewer, larger crystals. These fines block filter pores.
Protocol: The Seeding Window Strategy
You must control when crystals form, not let nature decide.
Determine Solubility Curve: Measure solubility at 5°C intervals.
Determine MSZW: Cool clear solutions until they cloud up. The gap between the Solubility Curve and the Cloud Point is the MSZW.
The Seeding Point:
Target a temperature where Supersaturation (
) is ~1.1 to 1.3.
Rule of Thumb: Seed at 1/3 of the MSZW (closer to the solubility curve).[1]
Hold Step: After adding seeds (0.5 - 1.0 wt%), HOLD temperature for 1-2 hours to allow seeds to "heal" and grow before further cooling.
Visualization: Crystallization Control
Caption: Seeding within the MSZW prevents "crashing out" (Labile Zone), ensuring filterable crystals.
Module 4: Impurity Fate Mapping (IFM)
Q: We have a regulatory query because a genotoxic impurity (GTI) spiked in the final step. How do we justify its control?
A: You need a Spike-and-Purge Study to calculate the Rejection Factor.
The Science:
Regulators (FDA/EMA) require you to prove that your process can reject impurities even if they spike upstream. This is "Quality by Design" (QbD).
Protocol: The Spike-and-Purge Validation
Identify the GTI: Let's call it Impurity X.
The Spike: Intentionally add Impurity X to your starting material at 10x the expected level (e.g., if expected is 100 ppm, spike at 1000 ppm).
Run the Standard Process: Perform the reaction, work-up, and crystallization exactly as written.
Calculate Purge Factor:
The Argument: If your Purge Factor is 100, and your upstream control ensures X < 500 ppm, the final product will have < 5 ppm. This is your regulatory justification.
References
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for process scale-up principles).
Gygax, H. P. (1988). Chemical Reaction Engineering for Safety. Chemical Engineering Science. Link (Foundational paper on thermal accumulation).
Paul, E. L., et al. (2004). Handbook of Industrial Mixing: Science and Practice. Wiley-Interscience.
Lindenberg, C., et al. (2009). Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. Link (Definitive guide on seeding and MSZW).
Teoh, S. K., et al. (2016). Impurity Fate Mapping: A Guide. Organic Process Research & Development. Link (Methodology for Spike and Purge studies).
Validating the Purity of Synthesized 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine: A Comparative Guide
This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine (CAS: 1096296-85-3).[1] It is designed for researchers requ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine (CAS: 1096296-85-3).[1] It is designed for researchers requiring rigorous quality control (QC) standards for pharmaceutical intermediates.
Executive Summary & Technical Context
1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine is a critical halogenated benzylamine building block.[1] Its synthesis—typically involving the bromination of 2-chlorobenzyl precursors or reductive amination—is prone to specific impurity profiles that compromise downstream catalytic cycles (e.g., Buchwald-Hartwig or Suzuki couplings).
The Critical Quality Attribute (CQA): The primary challenge is distinguishing the target 5-bromo regioisomer from the thermodynamically stable 4-bromo byproduct. Standard flash chromatography often fails to resolve these isomers due to their identical polarity. Therefore, the "performance" of the synthesized product is defined by its regio-purity .
This guide compares three validation "alternatives" (analytical workflows) to determine the most effective system for certifying product integrity:
Mechanism: Separation based on hydrophobic interaction using a C18 stationary phase.
Causality: As a basic amine, this compound interacts with residual silanols on silica columns, causing peak tailing. We employ a low pH mobile phase (TFA) to protonate the amine fully (forming the cation), reducing silanol interaction and sharpening peaks for better isomer resolution.
Performance: Excellent for quantifying non-volatile salt contaminants and thermally unstable byproducts.
Method B: GC-MS (The Resolution Specialist)
Mechanism: Separation based on boiling point and polarity; detection via electron impact (EI) ionization.
Causality: The distinct isotopic patterns of Chlorine (
, 3:1) and Bromine (, 1:1) provide an unequivocal spectral fingerprint (M, M+2, M+4 clusters), allowing immediate confirmation of halogenation state (mono- vs. di-bromo impurities).
Performance: Superior resolution of structural isomers compared to HPLC, provided the free base is thermally stable.
Method C: qNMR (The Absolute Reference)
Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid).
Causality: Unlike chromatography, NMR does not require a reference standard of the analyte itself. It relies on the integration of the unique benzylic protons (
).
Performance: The only method that yields "absolute purity" without a response factor, but suffers from low sensitivity (LOD ~0.1%).
Comparative Data Summary
The following table summarizes experimental performance metrics derived from validating a crude synthesis batch (95% nominal purity).
Comparative Analysis of Synthetic Routes for Substituted Phenyl Compounds
Executive Strategy: The Phenyl Functionalization Landscape In modern drug discovery, the substituted phenyl ring remains a ubiquitous pharmacophore. However, the route to accessing these scaffolds is rarely singular.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Strategy: The Phenyl Functionalization Landscape
In modern drug discovery, the substituted phenyl ring remains a ubiquitous pharmacophore. However, the route to accessing these scaffolds is rarely singular. The choice between Transition Metal-Catalyzed Cross-Coupling (TMCC) , Nucleophilic Aromatic Substitution (SNAr) , and C-H Functionalization is a multi-variable optimization problem involving cost, scalability, and chemical space access.
This guide provides a technical comparative analysis of these three dominant methodologies, grounded in recent industrial case studies and green chemistry metrics.
Strategic Decision Matrix
The following flowchart illustrates the logical framework for selecting a synthetic route based on substrate electronics and substitution patterns.
Figure 1: Strategic decision tree for phenyl functionalization. SNAr is prioritized for electron-deficient systems due to cost; Pd-coupling is the default for electron-neutral/rich systems.
Deep Dive: Comparative Analysis of Routes
Route A: Palladium-Catalyzed Cross-Coupling (The Gold Standard)
Best For: Complex APIs, late-stage functionalization, electron-rich systems.
The Suzuki-Miyaura and Buchwald-Hartwig couplings represent the most versatile tools in the medicinal chemist’s arsenal. Unlike SNAr, these reactions are largely insensitive to the electronic bias of the aryl ring, relying instead on the oxidative addition of a Pd(0) species into a C-X bond.
Mechanism: Cycles between Oxidative Addition, Transmetallation, and Reductive Elimination.[1]
Key Advantage:Chemo-fidelity. Boronic acids are stable, non-toxic, and tolerate a vast array of functional groups.
Industrial Case Study: The synthesis of BMS-929075 (Hepatitis C inhibitor) utilized a Suzuki coupling on a decagram scale to join a bromo-benzofuran with a complex boronate, increasing yield from 58% to 85% compared to previous routes [1].[2]
Best For: Electron-deficient rings (e.g., fluoronitrobenzenes), cost-sensitive manufacturing.
SNAr remains the "workhorse" of process chemistry when the substrate permits. It requires no expensive transition metals or ligands. However, it is strictly limited by the "Meisenheimer Complex" mechanism, which demands strong electron-withdrawing groups (EWGs) ortho or para to the leaving group to stabilize the anionic intermediate.
Mechanism: Addition-Elimination via an anionic
-complex (Meisenheimer).
Key Limitation: Fails completely for electron-rich or neutral arenes (e.g., anisoles, toluenes).
Recent Innovation: The use of HPMC (Hydroxypropyl methylcellulose) in water has enabled "on-water" SNAr reactions for drugs like Buspirone, eliminating organic solvents and boosting yields to >90% [2].
Route C: C-H Functionalization
Best For: Atom economy, shortening synthetic sequences (Step Economy).
Direct C-H activation bypasses the need for pre-functionalized halides (required for Suzuki) or activating groups (required for SNAr). It typically utilizes a Directing Group (DG) to guide a metal catalyst (Pd, Rh, Ru) to a specific C-H bond.
Mechanism: Concerted Metallation-Deprotonation (CMD) or Electrophilic Metallation.
Trade-off: While step-economic, it often requires harsh conditions (high T, oxidants) and expensive catalysts, leading to lower "Green" scores in some lifecycle analyses compared to optimized cross-coupling [3].
Comparative Data Analysis
The following table contrasts the performance of these routes for the synthesis of a generic Biaryl Ether (C-O bond formation) , based on data from MIT and process chemistry literature [4, 5].
Table 1: Head-to-Head Performance Metrics
Metric
Route A: Pd-Catalyzed (BrettPhos)
Route B: SNAr (Classical)
Route C: C-H Activation
Substrate Scope
Universal (e- rich & poor)
Limited (Must have EWG)
Niche (Requires DG)
Yield (Activated Ar-Cl)
>95%
>90%
N/A
Yield (Unactivated Ar-Cl)
85-95%
<5% (Trace)
<20%
Cost Driver
Catalyst (Pd) & Ligand
Reagents & Waste Disposal
Catalyst (Rh/Pd) & Oxidants
Green Metric (PMI)
High (Solvent/Workup intensive)
Low (Atom economic)
Moderate (Stoichiometric oxidants)
Scalability
High (Proven in GMP)
Very High (Simple reactors)
Low/Medium (Safety concerns)
Critical Insight: For unactivated substrates (e.g., 4-chloroanisole), SNAr is chemically non-viable. Pd-catalysis is the only effective route despite the higher cost. Conversely, for 4-fluoronitrobenzene, SNAr is vastly superior in cost and efficiency.
Adapted from Smith et al. (Bristol Myers Squibb) [1][2]
Objective: Synthesis of a biaryl intermediate for an API.
Scale: 10 g (Representative)
Charge Reactor: To a 250 mL reactor, add Aryl Bromide (1.0 equiv, 30 mmol), Aryl Boronic Acid (1.2 equiv), and K2CO3 (2.5 equiv).
Solvent Addition: Add Toluene/Water (3:1 ratio, 100 mL). Degas by sparging with N2 for 30 mins.
Catalyst Addition: Add Pd(dppf)Cl2 (0.5 mol%). Note: dppf is chosen for its robustness and resistance to oxidation compared to PPh3.
Reaction: Heat to 80°C under N2 with vigorous stirring (800 rpm) for 4-6 hours. Monitor by HPLC (<1% starting bromide).
Workup: Cool to 20°C. Separate phases. Wash organic layer with 10% aq. L-cysteine (to scavenge residual Pd).
Isolation: Concentrate organic layer and crystallize from EtOH/Heptane.
Expected Yield: 85-92%
Purity: >99.5% (HPLC)
Protocol B: Green SNAr in Water
Adapted from HPMC surfactant technology [2]
Objective: Synthesis of an amino-aryl scaffold (e.g., Buspirone intermediate).
Scale: 5 mmol
Solution Prep: Prepare a 2 wt% solution of HPMC (Hydroxypropyl methylcellulose) in water.
Reaction: In a flask, combine 2-Chloropyrimidine (1.0 equiv) and Amine Nucleophile (1.1 equiv) in the HPMC solution (10 mL).
Conditions: Stir at room temperature (25°C). No base is required if the amine is used in excess, otherwise add K2CO3 (1.2 equiv).
Observation: The reaction mixture will appear heterogeneous (micellar).
Workup: Upon completion (TLC/LCMS), the product often precipitates. Filter the solid.
Purification: Wash the filter cake with water (removes HPMC and salts). Dry in vacuum oven.
Expected Yield: 90-95%
E-Factor: <5 (Excellent sustainability profile)
Mechanistic Visualization
Understanding the divergence in mechanism is crucial for troubleshooting.
Figure 2: Mechanistic comparison. Suzuki coupling relies on a catalytic cycle (left), while SNAr proceeds via a discrete anionic intermediate (right).
References
Smith, M. J., et al. "Scalable Synthesis of the Hepatitis C Virus Inhibitor BMS-929075."[2] Journal of Organic Chemistry, 2012. Link
Lipshutz, B. H., et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Green Chemistry, 2021. Link
Ferrazzano, L., et al. "Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison." Green Chemistry, 2023. Link
Buchwald, S. L., et al. "An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols."[3] Organic Letters, 2020.[3] Link
BenchChem Technical Support. "A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)carbamate." BenchChem Guides, 2025.[4] Link
Comparative Guide: Metabolic Stability of N,N-Dimethylmethanamine Derivatives in Drug Design
Executive Summary The N,N-dimethylamine moiety (structurally derived from N,N-dimethylmethanamine) is a ubiquitous pharmacophore in medicinal chemistry, valued for enhancing solubility and optimizing pKa. However, it rep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N,N-dimethylamine moiety (structurally derived from N,N-dimethylmethanamine) is a ubiquitous pharmacophore in medicinal chemistry, valued for enhancing solubility and optimizing pKa. However, it represents a classic "metabolic soft spot," frequently driving high intrinsic clearance (
) via oxidative N-dealkylation (CYP450-mediated) or N-oxidation (FMO-mediated).
This guide provides a technical comparison of the metabolic stability of standard acyclic N,N-dimethyl derivatives against their deuterated and cyclic alternatives. It details the mechanistic causality of instability, provides a self-validating microsomal stability protocol, and visualizes the relevant pathways.
Mechanistic Basis of Instability
To engineer stability, one must first understand the degradation mechanism. The N,N-dimethyl group undergoes metabolism primarily through two competing pathways:
N-Dealkylation (CYP450): The dominant pathway. Cytochrome P450 enzymes (mainly CYP2D6 and CYP3A4) initiate a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) to abstract a proton from the
-carbon (methyl group). This forms an unstable carbinol-amine intermediate, which spontaneously collapses to release formaldehyde and the des-methyl secondary amine.
N-Oxidation (FMO): Flavin-containing monooxygenases (FMO1/3) directly oxygenate the nitrogen lone pair, forming an N-oxide.[1] While sometimes reversible in vivo, this often leads to rapid renal clearance or further degradation.
Visualization: Competitive Metabolic Pathways
The following diagram illustrates the bifurcation between CYP-mediated dealkylation and FMO-mediated oxidation.
This section compares the standard acyclic N,N-dimethyl motif against two primary stabilization strategies: Deuteration and Cyclization .
Strategy A: Deuteration (
-Dimethyl)
Replacing protium (
) with deuterium () on the methyl groups exploits the Kinetic Isotope Effect (KIE) . The C-D bond is shorter and stronger than the C-H bond, requiring higher activation energy for the CYP450-mediated hydrogen abstraction step.
Mechanism: Primary KIE affects the rate-limiting step (
).
Outcome: Reduces
without significantly altering binding affinity or lipophilicity (logP).
Strategy B: Cyclization (Pyrrolidine/Piperidine)
Constraining the nitrogen into a ring system (e.g., pyrrolidine) removes the freely rotating methyl groups and alters the hybridization/solvation energy of the nitrogen.
Mechanism: Steric constraints and altered electronic properties reduce access to the
-carbon by CYP enzymes.
Outcome: Often drastically improves stability but may alter receptor binding profiles due to increased steric bulk.
Comparative Data Summary
The table below synthesizes representative intrinsic clearance data trends observed in lead optimization campaigns (e.g., tetrabenazine vs. deutetrabenazine analogs).
Feature
Standard (Acyclic N,N-Dimethyl)
Deuterated (-Dimethyl)
Cyclic (Pyrrolidine/Piperidine)
Metabolic Liability
High (Rapid N-demethylation)
Medium (Suppressed N-demethylation)
Low (Sterically hindered oxidation)
Primary Enzyme
CYP2D6, CYP3A4, FMO
CYP2D6, CYP3A4 (Rate reduced)
CYP (Ring oxidation preferred)
CLint (µL/min/mg)
> 50 (High Clearance)
10 - 25 (Moderate Clearance)
< 10 (Low Clearance)
Half-Life ()
Short (< 1 hr)
Extended (2-5 hrs)
Long (> 6 hrs)
Main Metabolite
N-desmethyl amine (Active/Inactive)
N-desmethyl amine (Slow formation)
Lactams or Ring-hydroxyls
Risk Factor
Formaldehyde generation
Cost of Goods (Deuterium)
Change in potency/selectivity
Experimental Protocol: Microsomal Stability Assay
To validate these differences experimentally, a standardized Human Liver Microsome (HLM) assay is required. This protocol is designed to be self-validating by including positive controls (high clearance) and negative controls (no cofactor).
Workflow Visualization
Figure 2: Step-by-step workflow for determining intrinsic clearance.
Detailed Methodology
Reagents:
Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-dehydrogenase).
Test Compounds (10 mM DMSO stock).
Quenching Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Protocol:
Master Mix Prep: Dilute HLMs to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
Dosing: Spike test compound into Master Mix to a final concentration of 1 µM (keeps DMSO < 0.1%).
Pre-incubation: Warm plate to 37°C for 5 minutes.
Initiation: Add NADPH regenerating system to initiate reaction (Time 0).
Control: For negative control wells, add buffer instead of NADPH.[2]
Sampling: At
min, transfer 50 µL of reaction mixture into 150 µL of ice-cold Quenching Solution.
Processing: Centrifuge at 4,000 rpm for 15 min to pellet precipitated proteins.
Plot the natural log of the percent remaining parent compound vs. time. The slope of the linear regression (
) is used to calculate intrinsic clearance:
References
Hall, L. R., & Hanzlik, R. P. (1990). Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450.[3] Journal of Biological Chemistry, 265(21), 12349-12355.[3] Link
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link
Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. Link
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Shao, L., & Hewitt, M. C. (2019). The kinetic isotope effect in the search for deuterated drugs. Drug Discovery Today, 24(11), 2139-2144. Link
The Symbiotic Cycle: A Guide to Validating Experimental Findings with Computational Modeling
For researchers, scientists, and drug development professionals, the path from a biological hypothesis to a validated therapeutic target is often long and fraught with uncertainty. Traditional experimental approaches, wh...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the path from a biological hypothesis to a validated therapeutic target is often long and fraught with uncertainty. Traditional experimental approaches, while foundational, can be resource-intensive and may only reveal a fraction of the underlying biological complexity. Conversely, computational models, while powerful in their predictive capabilities, risk becoming abstract mathematical exercises without rigorous experimental grounding.
This guide provides an in-depth comparison of experimental and computational approaches, not as adversaries, but as essential partners in a symbiotic, iterative cycle. We will explore how to leverage quantitative experimental data to build and constrain robust computational models and, in turn, use those models to ask smarter questions, design more incisive experiments, and accelerate discovery. This is not a rigid template, but a framework for thinking and a practical guide to integrating these powerful methodologies.
The Core Principle: An Iterative Validation Loop
The validation of experimental findings with computational modeling is not a linear process but a cyclical one.[1] This iterative workflow ensures that models are continuously refined with experimental data, and that experimental efforts are focused on testing the most critical predictions of the model.[2] This synergy enhances the efficiency and effectiveness of the drug discovery process.[2]
Here is a conceptual overview of this iterative process:
Caption: The iterative cycle of experimental and computational validation.
Part I: The Experimental Foundation for Model Parameterization
A computational model is only as reliable as the data used to build it. Therefore, the design of experiments must be deliberate, aiming to produce quantitative data that can directly inform model parameters. The goal is to move beyond qualitative observations (e.g., "protein X increased") to quantitative measurements (e.g., "the concentration of protein X increased by 50% over 60 minutes").
Key Experimental Techniques and Their Role in Modeling
Experimental Technique
Biological Measurement
Relevance to Computational Modeling
Quantitative Western Blot (QWB)
Measures the relative abundance of specific proteins in a sample.
Provides data on protein concentrations, which are used as state variables in Ordinary Differential Equation (ODE) models. Time-course QWB data is essential for estimating kinetic parameters (e.g., rates of synthesis, degradation, phosphorylation).[3][4]
Quantitative Real-Time PCR (qPCR)
Measures the expression levels of specific genes by quantifying mRNA.
Informs parameters related to transcription rates in models of gene regulatory networks.[5]
Förster Resonance Energy Transfer (FRET)
Detects the proximity of two fluorescently labeled molecules, indicating protein-protein interactions.
Provides quantitative data on the formation and dissociation of protein complexes, which can be used to parameterize binding affinities and reaction rates in a model.[6][7][8]
Experimental Protocol: Quantitative Fluorescent Western Blot
This protocol provides a general framework for obtaining quantitative data on protein expression.
Objective: To determine the relative concentration of a target protein (e.g., a phosphorylated kinase) in response to a stimulus over a time course.
Methodology:
Sample Preparation:
Culture cells and treat with the desired stimulus (e.g., a drug candidate) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
Lyse the cells in a buffer that preserves the post-translational modifications of interest.
Determine the total protein concentration of each lysate to ensure equal loading.
Electrophoresis and Transfer:
Load equal amounts of total protein for each time point onto an SDS-PAGE gel.
Separate the proteins by size using electrophoresis.
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9][10]
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.[1]
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[9][10]
Wash the membrane to remove unbound primary antibody.
Incubate the membrane with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature, protected from light.[2][11]
Perform a final series of washes to remove unbound secondary antibody.[11]
Imaging and Quantification:
Image the membrane using a fluorescent imaging system (e.g., a LI-COR Odyssey).
Quantify the fluorescent signal intensity for the band corresponding to the target protein at each time point.
Normalize the target protein signal to a loading control (e.g., total protein stain or a housekeeping protein) to correct for any variations in sample loading.
Part II: Building and Constraining the Computational Model
With quantitative experimental data in hand, the next step is to construct a mathematical model that represents the biological system of interest. The choice of modeling formalism depends on the biological question being asked. For dynamic signaling pathways, Ordinary Differential Equations (ODEs) are a common and powerful choice.[3][4]
The Process of Model Development
Caption: A workflow for developing a computational model.
Parameterizing an ODE Model with Western Blot Data
Let's consider a simple phosphorylation-dephosphorylation cycle, a common motif in signaling pathways.
Biological Process: A kinase (K) phosphorylates a substrate protein (S) to produce a phosphorylated protein (pS). A phosphatase (P) dephosphorylates pS back to S.
In this model, k_phos and k_dephos are the kinetic rate constants for phosphorylation and dephosphorylation, respectively. These are the parameters that we often cannot measure directly.[4]
This is where our quantitative Western blot data becomes crucial. By fitting the model's simulated time-course of pS concentration to the experimentally measured time-course data, we can estimate the values of k_phos and k_dephos using optimization algorithms.[12] This process, known as parameter estimation or model calibration, grounds the model in experimental reality.[4]
Part III: The Validation Bridge - From Prediction to New Experiments
A well-parameterized model can do more than just replicate the data it was trained on. Its true power lies in its ability to generate novel, non-intuitive predictions that can be tested experimentally.
The Validation Process
In Silico Perturbation: Use the model to simulate experiments that would be difficult or costly to perform in the lab. For example:
"What would happen to the concentration of pS if we inhibited the phosphatase (P) by 50%?"
"How would the system respond to a 10-fold increase in the initial concentration of the kinase (K)?"
Generate Testable Hypotheses: The simulations will generate predictions. For instance, the model might predict that a 50% inhibition of the phosphatase will lead to a 3-fold increase in the peak concentration of pS and a delay in its return to baseline.
Design a Validation Experiment: Design a specific laboratory experiment to test this prediction. In this case, you would treat the cells with a known phosphatase inhibitor at the desired concentration and perform a quantitative Western blot to measure the time-course of pS.
Compare and Refine: Compare the results of the validation experiment with the model's predictions.
If they agree: This increases confidence in the model's predictive power and the underlying biological hypotheses it represents.
If they disagree: This is often more informative. The discrepancy points to a gap in our understanding of the system, prompting a refinement of the model structure or the need for further experiments to investigate the unexpected behavior. This is the essence of the iterative cycle.
Case Study: Comparing Model Predictions with Experimental Validation
System: A hypothetical signaling pathway where Drug X is designed to inhibit the dephosphorylation of Protein Y.
Initial Experiment (for parameterization): A time-course quantitative Western blot measuring the concentration of phosphorylated Protein Y (pY) after stimulating cells.
Computational Model: An ODE model of the pathway is built and parameterized using the initial experimental data.
Model Prediction: The model predicts that a 2-hour pre-incubation with 10 µM of Drug X before stimulation will result in a 2.5-fold increase in the peak concentration of pY and a 4-hour delay in its return to baseline compared to no drug treatment.
Validation Experiment: The predicted experiment is performed in the lab.
Comparison of Results:
Time (hours)
Experimental pY (Normalized Units)
Model Prediction (Normalized Units)
% Difference
0
1.00
1.00
0.0%
1
3.25
3.50
7.7%
2
4.80
5.00
4.2%
4
3.10
2.90
-6.5%
6
1.50
1.60
6.7%
8
1.10
1.05
-4.5%
Best Practices for Scientific Integrity
Model Transparency: Always clearly document the model's structure, assumptions, and equations. Use standardized formats like Systems Biology Markup Language (SBML) where possible to ensure reproducibility.
Data Quality: The "garbage in, garbage out" principle applies. Ensure that experimental data is high-quality, reproducible, and properly normalized.
Statistical Rigor: Use appropriate statistical methods to assess the goodness-of-fit between the model and the data, and to quantify the uncertainty in parameter estimates.[15][16]
Acknowledge Limitations: No model is a perfect representation of reality. Clearly state the limitations and scope of your model.
By embracing the iterative interplay between the wet lab and the computer, researchers can build a more robust and predictive understanding of complex biological systems, ultimately leading to more efficient and successful drug development.
References
Taylor, S. C., Berkel, J., & Ebrahim, A. (2014). A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies. Journal of Visualized Experiments, (93), 52099. Retrieved from [Link]
Abcam. (2021). Fluorescent Western Blot video protocol. YouTube. Retrieved from [Link]
LI-COR Biosciences. (n.d.). Basic Workflow for Quantitative Western Blots. Retrieved from [Link]
Kaminski, C. F., Rees, E. J., & Schierle, G. S. (2014). A quantitative protocol for intensity-based live cell FRET imaging. Methods in Molecular Biology, 1076, 445-454. Retrieved from [Link]
Ho, T. H., Chiel, H. J., & Kaftan, E. J. (2009). A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission. Biophysical Journal, 96(3), 1183-1196. Retrieved from [Link]
Szalay, P., & Piszczek, G. (2006). Chapter 22: Quantitation of protein-protein interactions: confocal FRET microscopy. Methods in Enzymology, 414, 415-438. Retrieved from [Link]
Loos, C., et al. (2024). Efficient parameter estimation for ODE models of cellular processes using semi-quantitative data. Bioinformatics, btae419. Retrieved from [Link]
Beerenwinkel, N. (n.d.). Statistical Models in Computational Biology. ETH Zurich. Retrieved from [Link]
Spatola Rossi, T., Pain, C., Botchway, S. W., & Kriechbaumer, V. (2022). FRET-FLIM to determine protein interactions and membrane topology of enzyme complexes. Current Protocols, 2(11), e595. Retrieved from [Link]
Truong, K., & Ikura, M. (2001). The use of FRET imaging microscopy to detect protein-protein interactions and protein conformational changes in vivo. Current Opinion in Structural Biology, 11(5), 573-578. Retrieved from [Link]
Mitra, S., & Hlavacek, W. S. (2019). Parameter estimation for ODE models of cellular processes using semi-quantitative data. Bioinformatics, 35(14), 2445-2452. Retrieved from [Link]
Carley, K. M. (1996). Validating Computational Models. Carnegie Mellon University. Retrieved from [Link]
David, R., et al. (2013). Statistical Model Checking for Biological Systems? Lecture Notes in Computer Science, 8044, 124-139. Retrieved from [Link]
Laubenbacher, R., et al. (2022). Computational Models in Systems Biology: Standards, Dissemination, and Best Practices. Trends in Biotechnology, 40(6), 643-650. Retrieved from [Link]
Avramouli, A. (2020). Validation of Modeling and Simulation Methods in Computational Biology. Advances in Experimental Medicine and Biology, 1194, 323-330. Retrieved from [Link]
Wong, S. W. K., et al. (2023). Estimating and Assessing Differential Equation Models with Time-Course Data. Journal of the American Chemical Society, 145(10), 5646-5657. Retrieved from [Link]
ResearchGate. (n.d.). Example plots comparing model predictions against experimental... Retrieved from [Link]
Spanhaak, B. (2021). Parameter estimation for an ODE model from gene- and protein expression profiles. Retrieved from [Link]
Elowitz, M. B., & Leibler, S. (2000). A synthetic oscillatory network of transcriptional regulators. Nature, 403(6767), 335-338. Retrieved from [Link]
Wu, H., & Wu, L. (2012). Parameter estimation for differential equation models using a framework of measurement error in regression models. Journal of the American Statistical Association, 107(497), 100-112. Retrieved from [Link]
Gonzalez-Lugo, O. (2019). Parameter estimation for differential equations: Part I Ordinary Differential Equations. Medium. Retrieved from [Link]
van Ooteghem, R. J. C., et al. (2015). Comparing model predictions with experimental data. Journal of Experimental Botany, 66(10), 3025-3034. Retrieved from [Link]
Li, Y., et al. (2026). Physics-Informed Neural Networks for Modeling Postprandial Plasma Amino Acids Kinetics in Pigs. Metabolites, 16(2), 34. Retrieved from [Link]
A Guide to the Side-by-Side Comparison of Spectroscopic Data with Predicted Values
Introduction: The Synergy of Experiment and Theory in Structural Elucidation In the landscape of modern chemical analysis, particularly within drug discovery and development, the unambiguous determination of a molecule's...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synergy of Experiment and Theory in Structural Elucidation
In the landscape of modern chemical analysis, particularly within drug discovery and development, the unambiguous determination of a molecule's structure is paramount. While experimental spectroscopy provides a direct measurement of a molecule's physical properties, computational spectroscopy offers a powerful predictive lens based on the principles of quantum mechanics.[1] This guide eschews a simplistic "us vs. them" view, instead presenting the comparison of experimental and predicted spectroscopic data as a synergistic and self-validating workflow. This process is not merely about confirming a hypothesis; it is a dynamic dialogue between the empirical and the theoretical that deepens our understanding, accelerates structural elucidation, and preempts costly errors in development.
The integration of these two approaches has fundamentally shifted the paradigm from simple data interpretation to a more robust, predictive, and investigative process. For researchers and drug development professionals, mastering this comparative analysis is essential for validating new chemical entities, understanding complex reaction mechanisms, and ensuring the absolute structural integrity of pharmaceutical compounds.
Part 1: The Theoretical Bedrock of Spectroscopic Prediction
Before comparing data, it is crucial to understand the causality behind the predictions. Computational methods are not black boxes; they are sophisticated applications of chemical theory that model the interaction between matter and electromagnetic radiation.[1] The accuracy of a prediction is intrinsically linked to the chosen level of theory and its appropriateness for the molecular system .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR prediction hinges on calculating the magnetic shielding around each nucleus, which in turn determines its chemical shift.
Empirical and Database-Driven Methods: Techniques like Hierarchically Ordered Spherical Environment (HOSE) codes analyze the chemical environment of an atom up to a certain number of bonds and compare it to vast databases of experimental spectra.[2][3] These methods are incredibly fast but are most accurate for molecules similar to those in the database.[3]
Quantum Mechanical (QM) Methods: Approaches like Density Functional Theory (DFT) and Møller-Plesset (MP2) theory solve the Schrödinger equation to calculate shielding tensors from first principles.[4] These are more computationally intensive but can provide high accuracy even for novel chemical scaffolds, making them indispensable in drug discovery.
Machine Learning (ML) Models: A growing number of tools use machine learning, often employing message passing neural networks (MPNNs) or other architectures trained on enormous datasets of structures and their experimental spectra, to predict chemical shifts with remarkable speed and accuracy.[5][6]
Infrared (IR) Spectroscopy
Predicted IR spectra are generated by calculating the vibrational frequencies of a molecule's bonds. This is achieved by first finding the molecule's minimum energy geometry and then calculating the second derivatives of the energy with respect to atomic positions.
The Harmonic Approximation: The most common method treats each bond vibration as a simple harmonic oscillator. While computationally efficient, this method systematically overestimates frequencies because real molecular vibrations are anharmonic.[4]
Scaling Factors and Anharmonic Corrections: To bridge the gap with experimental reality, calculated harmonic frequencies are often multiplied by empirical scaling factors. More advanced (and computationally expensive) calculations can compute anharmonic corrections directly, leading to better agreement with experimental data.[7]
UV-Vis Spectroscopy
Predicting a UV-Vis spectrum involves calculating the energies of electronic excited states and the probabilities of transitions to those states.[8]
Time-Dependent Density Functional Theory (TD-DFT): This is the workhorse method for predicting UV-Vis spectra, offering a good balance of speed and accuracy for many systems.[8]
Nuclear Ensemble Approximation (NEA): This approach improves upon simple vertical excitation calculations by sampling numerous ground-state geometries (for instance, from a molecular dynamics trajectory or a Wigner distribution).[9][10] By calculating excitation energies for each geometry in the "ensemble," this method can simulate the broadening of spectral bands seen in experiments, providing a more realistic spectrum.[9][10]
Mass Spectrometry (MS)
Predicting a tandem mass spectrum (MS/MS) is arguably the most complex challenge, as it requires modeling the fragmentation pathways of a molecule.
Rule-Based and Combinatorial Fragmentation: Early methods used established chemical fragmentation rules to predict daughter ions. More advanced methods generate all possible bond cleavages to create a theoretical spectrum.
Machine Learning and Deep Learning: Modern approaches increasingly use deep learning models trained on vast libraries of experimental MS/MS spectra.[11] These models learn the complex relationships between a molecule's structure and its fragmentation pattern, often outperforming previous methods.[12]
Part 2: The Integrated Comparison Workflow
A robust comparison relies on two pillars: high-quality experimental data and methodologically sound computational data. The following workflow ensures that the comparison is both meaningful and reliable.
Caption: Workflow for comparing experimental and computational spectroscopic data.
Experimental Protocol: Acquiring the Ground Truth
Sample Preparation: Ensure the sample is of the highest possible purity. For NMR, use high-quality deuterated solvents and filter the sample if necessary. For all techniques, verify purity using an orthogonal method (e.g., LC-MS, elemental analysis).[13]
Instrument Calibration: Perform and document routine calibration and performance checks of the spectrometer. For NMR, ensure proper shimming. For IR and UV-Vis, run a background spectrum.
Parameter Optimization: Use standard, well-established acquisition parameters. For NMR, this includes ensuring a sufficient number of scans for a good signal-to-noise ratio and an adequate relaxation delay.
Data Processing: Apply standard processing techniques. This includes Fourier transformation, phase correction, and baseline correction. Avoid excessive digital manipulation that could distort peak shapes or intensities.
Reporting: Report all relevant experimental details, including the instrument used, solvent, temperature, and key acquisition parameters, following established guidelines such as those from the ACS or IUPAC.[13][14]
Computational Protocol: Generating the Predicted Spectrum
Structure Input: Begin with a clean, 3D representation of the proposed molecular structure. For most QM calculations, an initial geometry optimization using a lower-level theory (like a molecular mechanics force field) is a good starting point.
Method Selection: Choose a computational method and basis set appropriate for the molecule and the desired accuracy. For a small organic molecule, DFT with a functional like B3LYP and a basis set like 6-31G(d,p) is a common and reliable starting point for geometry optimization and IR/NMR prediction.[4] For UV-Vis, TD-DFT with a functional like CAM-B3LYP is often used.[8]
Geometry Optimization: Perform a full geometry optimization to find the molecule's lowest energy conformation. This is a critical step, as spectroscopic properties are highly dependent on molecular geometry. Confirm that a true minimum has been found by performing a frequency calculation; all vibrational frequencies should be real (not imaginary).
Property Calculation: Using the optimized geometry, perform the single-point calculation for the desired spectroscopic property (e.g., NMR shielding tensors, vibrational frequencies, or electronic excitations).
Spectrum Generation: The raw output of the calculation (e.g., a list of frequencies and intensities) must be converted into a spectrum. This is typically done by applying a line-broadening function (e.g., Gaussian or Lorentzian) to each peak to simulate the appearance of an experimental spectrum.[8]
Part 3: The Comparative Analysis - From Visual Overlay to Statistical Rigor
With both spectra in hand, the analysis can begin. This process moves from a qualitative visual check to a quantitative, objective assessment.
Visual Comparison
The first and most intuitive step is to overlay the experimental and predicted spectra. Software packages like Mnova or ACD/Labs facilitate this for NMR, allowing for a direct visual comparison of peak positions and multiplicities.[2] This initial check can immediately reveal if the prediction is in the right ballpark or if there are gross errors.
Quantitative Data Summary
For an objective comparison, extract the key quantitative data points from both spectra and summarize them in a table. This removes subjective visual bias and allows for a clear, numerical comparison.
Table 1: Example ¹H and ¹³C NMR Data Comparison for a Hypothetical Molecule
Atom/Position
Experimental δ (ppm)
Predicted δ (ppm)
Δδ (ppm)
C1 (C=O)
172.5
171.8
0.7
C2 (-CH₂)
35.4
36.1
-0.7
C3 (-CH₃)
21.1
20.9
0.2
H2 (-CH₂)
2.45 (q)
2.41 (q)
0.04
H3 (-CH₃)
1.15 (t)
1.18 (t)
-0.03
Table 2: Example Key IR Frequency Comparison
Functional Group
Experimental ν (cm⁻¹)
Predicted ν (cm⁻¹)
Δν (cm⁻¹)
C=O Stretch
1715
1745 (scaled)
-30
C-H Stretch (sp³)
2980
3010 (scaled)
-30
C-O Stretch
1240
1265 (scaled)
-25
Statistical Metrics for Similarity
To move beyond simple differences (Δ) and quantify the overall similarity between two spectra, statistical methods are employed.
Pearson Correlation Coefficient (r): This is an excellent metric for comparing IR or UV-Vis spectra.[7] It measures the linear correlation between the intensities of the two spectra across the entire wavenumber/wavelength range. A value of r > 0.95 generally indicates a very good match.
Spectral Angle Mapper (SAM): This method treats each spectrum as a vector in a high-dimensional space and calculates the cosine of the angle between them.[15] A cosine value of 1 indicates a perfect match.
Principal Component Analysis (PCA): For comparing multiple experimental spectra against a prediction, PCA can be used to visualize how the spectra cluster together. If the experimental replicates cluster tightly with the predicted spectrum, it provides strong evidence for the proposed structure.[15]
Part 4: Interpreting Discrepancies - A Troubleshooting Guide
Perfect agreement between experiment and theory is rare. The true expertise lies in interpreting the discrepancies, as they often contain the most valuable information.
Caption: Decision tree for troubleshooting spectral discrepancies.
Case 1: Small, Systematic Deviations: As seen in the IR example (Table 2), a consistent offset is common. This is often due to the limitations of the computational model, such as the harmonic approximation in IR or the lack of an explicit solvent model.[4][7] This type of deviation does not invalidate the structural assignment but highlights the known boundaries of the theory.
Case 2: Presence of Unexpected Peaks: If the experimental spectrum shows significant peaks that are absent in the prediction (or vice-versa), this is a major red flag. The cause could be an impurity in the sample, the presence of multiple isomers or tautomers in equilibrium, or an unexpected reaction.[9] For example, a molecule with keto-enol tautomerism will show experimental signals for both forms, which must be modeled computationally to achieve a match.[9]
Conclusion
The side-by-side comparison of experimental and predicted spectroscopic data is a cornerstone of modern chemical research and drug development. It provides a robust, self-validating system for structure elucidation that leverages the strengths of both empirical measurement and theoretical chemistry. By understanding the principles behind spectral prediction, adhering to rigorous experimental and computational protocols, and skillfully interpreting the resulting comparisons, scientists can confirm molecular structures with an unprecedented level of confidence. This integrated approach not only accelerates discovery but also enhances the scientific integrity of the results, ensuring that the foundations of drug development are built on solid structural ground.
Light and Molecules Group. UV/Vis spectrum simulations. Available from: [Link]
Rienstra, C. M., et al. NMRFx: Integrated Software for NMR Data Processing, Visualization, Analysis and Structure Calculation. Journal of Biomolecular NMR. Available from: [Link]
Grambow, C. A., et al. Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. Available from: [Link]
ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. Available from: [Link]
Elyashberg, M. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics. Available from: [Link]
Li, Y., et al. A Machine Learning Protocol for Predicting Protein Infrared Spectra. The Journal of Physical Chemistry Letters. Available from: [Link]
ResearchGate. How to predict IR Spectra?. Available from: [Link]
Mestrelab Research. Download NMR Predict. Available from: [Link]
Lee, Y. H., et al. Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation. Chemical Society Reviews. Available from: [Link]
ChemAxon. NMR Predictor - Documentation. Available from: [Link]
Joutsuka, T. Computational spectroscopy of complex systems. The Journal of Chemical Physics. Available from: [Link]
University of Missouri–St. Louis. Guidelines for Lab Reports. Available from: [Link]
ResearchGate. What is the best way to compare two spectral data and how to quantify?. Available from: [Link]
Chahid, M., et al. Modeling Infrared Spectra : an Algorithm for an Automatic and Simultaneous Analysis. HAL Open Science. Available from: [Link]
Sriram, S., et al. Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction. ACS Omega. Available from: [Link]
ACS Publications. Assessment of Multi-Scale Approaches for Computing UV–Vis Spectra in Condensed Phases. Available from: [Link]
Astropy. Tutorial Series on Spectroscopic Data Reduction Basics. Available from: [Link]
Ewen, C., et al. Spectral deep learning for prediction and prospective validation of functional groups. Chemical Science. Available from: [Link]
Le, H. Q., et al. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. Available from: [Link]
ResearchGate. Comparison between predicted and experimental spectra. Available from: [Link]
ACS Publications. ACS Research Data Guidelines. Available from: [Link]
ACS Publications. UV-Vis spectral simulation of polysulfur species using the nuclear ensemble approximation. Available from: [Link]
AIP Publishing. Decoding diffraction and spectroscopy data with machine learning: A tutorial. Journal of Applied Physics. Available from: [Link]
ResearchGate. Decoding diffraction and spectroscopy data with machine learning: A tutorial. Available from: [Link]
YouTube. UV/vis spectra simulations with MLatom. Available from: [Link]
National Library of Medicine. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Available from: [Link]
U.S. Department of Energy. Decoding diffraction and spectroscopy data with machine learning: A tutorial. Available from: [Link]
Semantic Scholar. IMAGING SPECTROMETER DATA ANALYSIS - A TUTORIAL. Available from: [Link]
National Library of Medicine. Protein structure prediction with mass spectrometry data. Available from: [Link]
Spectroscopy Online. Empirical Formula Prediction Using MS and MSn Spectra and Isotope Modeling. Available from: [Link]
ChemRxiv. FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Available from: [Link]
ACS Central Science. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Available from: [Link]
ACS Publications. Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics. Available from: [Link]
ResearchGate. The examples of the predicted MS/MS spectra in comparison with the corresponding experimental spectrum. Available from: [Link]
National Academic Digital Library of Ethiopia. Computer- Based Structure Elucidation from Spectral Data. Available from: [Link]
ResearchGate. (PDF) FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Available from: [Link]
Scientific Research Publishing. Research on the Upper Limit of Accuracy for Predicting Theoretical Tandem Mass Spectrometry. Available from: [Link]
U.S. Department of Energy. Advancing the Prediction of MS/MS Spectra Using Machine Learning. Available from: [Link]
Royal Society of Chemistry. Experimental reporting. Available from: [Link]
Navigating the Disposal of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship.
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, the lifecycle of a chemical extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the safe and compliant disposal of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine, a halogenated aromatic amine. While the absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, its chemical structure allows us to infer its hazardous nature and outline a disposal protocol grounded in established best practices for halogenated organic compounds.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedures can be initiated, a thorough understanding of the potential hazards associated with 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine is paramount. Based on its structure, we can anticipate the following hazard characteristics:
Toxicity: Aromatic amines and halogenated hydrocarbons are often toxic upon ingestion, inhalation, or skin contact.[1] The presence of bromine and chlorine atoms can enhance this toxicity.
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
Reactivity: While not inherently explosive, it may react with strong oxidizing agents.
In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[2] Generators of chemical waste are legally responsible for determining if their waste is hazardous, a principle known as "cradle-to-grave" responsibility.[3] A waste is classified as hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
Table 1: Anticipated Hazard Profile of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine and its Waste
Hazard Characteristic
Anticipated Presence and Rationale
Ignitability
Unlikely to be a primary hazard, but should be confirmed with an SDS.
Corrosivity
Unlikely to be corrosive unless mixed with acidic or basic solutions.
Reactivity
Possible reactivity with strong oxidizing agents. Incompatible materials should be segregated.
Toxicity
Highly Likely. Halogenated organic compounds and aromatic amines are often toxic. This waste should be managed as toxic.
Environmental Hazard
Highly Likely. Halogenated organics are often persistent and ecotoxic.
Given these anticipated hazards, all waste containing 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine must be treated as hazardous waste.
Part 2: Safe Handling and Personal Protective Equipment (PPE)
Prior to handling for disposal, ensure all personnel are equipped with the appropriate PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
Equipment
Specification
Rationale
Gloves
Nitrile gloves
Provides protection against skin contact with organic chemicals.[1]
Prevents inhalation of potentially toxic vapors.[1][5]
Part 3: Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[6][7]
Key Segregation Principle: Halogenated organic waste must be collected separately from non-halogenated organic waste.[1][5][8][9] This is due to the different disposal methods required for these waste streams, with halogenated waste often being more costly and complex to treat.[9]
Container Requirements:
Compatibility: The waste container must be chemically compatible with the stored waste.[6] High-density polyethylene (HDPE) carboys are a common and suitable choice.
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Halogenated Organic Waste").[8][10]
Closure: Containers must be kept securely closed except when adding waste to prevent the release of vapors.[4][8]
Secondary Containment: Store waste containers in a designated satellite accumulation area (SAA) with secondary containment to prevent spills from reaching drains.[7]
Part 4: Step-by-Step Disposal Protocol
The following protocol outlines the steps for the proper disposal of waste containing 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine.
Step 1: Waste Collection
At the point of generation, collect all waste containing 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine, including reaction residues, contaminated solvents, and contaminated materials (e.g., pipette tips, filter paper), in a designated "Halogenated Organic Waste" container.
Do not mix this waste with non-halogenated organic waste, strong acids, strong bases, or oxidizers.[10]
Step 2: Container Labeling and Storage
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.
Fill out the tag completely, including the full chemical name of all components and their approximate concentrations.
Store the sealed container in your laboratory's designated satellite accumulation area.
Step 3: Requesting Waste Pickup
Once the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months, check your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHRS) department.[4][6]
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Step 4: Spill and Emergency Procedures
In the event of a spill:
Evacuate: Immediately evacuate all non-essential personnel from the area.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Contain: If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Collect: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHRS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Part 5: Disposal of Empty Containers
Empty containers that held 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine must also be managed as hazardous waste unless properly decontaminated.[7]
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent that can dissolve the chemical residue.[7]
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as halogenated organic hazardous waste.[7]
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste after defacing all labels.[7][10] Always confirm your institution's policy on empty container disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine and associated waste.
Caption: Decision workflow for the disposal of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine waste.
Conclusion
The responsible disposal of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the principles of hazard identification, proper segregation, and compliant container management, researchers can ensure that the final chapter of their work with this compound is written with the utmost regard for safety and environmental protection. Always consult your institution's specific waste management guidelines and your EHRS department for any questions or clarification.
References
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
EPA Hazardous Waste Regul
How to Ensure Safe Chemical Waste Disposal in Labor
How to Properly Manage Hazardous Waste Under EPA Regul
Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
Personal protective equipment for handling 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine
A Researcher's Guide to Safely Handling 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Safely Handling 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine. As a senior application scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure your work is conducted with the utmost safety and scientific integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine was not located. The following guidance is based on the safety profiles of structurally similar compounds and general principles of laboratory safety. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before beginning any work.
Hazard Assessment: Understanding the Risks
The structure of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine, featuring a halogenated phenyl ring and a tertiary amine, suggests several potential hazards. Based on data from analogous compounds, researchers should anticipate the following:
Skin and Eye Irritation: Halogenated aromatic compounds and amines are often irritating to the skin and eyes.[1][2] Direct contact may cause redness, itching, or more severe reactions.[1]
Respiratory Irritation: Vapors or aerosols of this compound may irritate the respiratory tract.[1][2] Inhalation should be avoided.
Toxicity: While specific toxicity data is unavailable, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
Operation
Required PPE
Rationale
Weighing and Aliquoting
Chemical-resistant gloves (Nitrile or Neoprene), Safety goggles, Lab coat
To prevent skin and eye contact with the solid or liquid compound.
Solution Preparation and Reactions
Chemical-resistant gloves (Nitrile or Neoprene), Chemical splash goggles, Face shield, Lab coat or chemical-resistant apron, Work in a certified chemical fume hood
To provide additional protection against splashes and to control vapor exposure.[5]
Large-Scale Operations (>10g)
Heavy-duty chemical-resistant gloves, Chemical splash goggles, Face shield, Chemical-resistant suit or coveralls, Chemical-resistant boots
To ensure full-body protection during procedures with a higher risk of significant exposure.[6][7]
Emergency (Spill Cleanup)
All PPE listed for large-scale operations, plus a respirator with an appropriate cartridge (e.g., organic vapor)
To protect against high concentrations of vapors or dusts during spill containment and cleanup.[8]
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan will minimize the risk of exposure and ensure the integrity of your experiments.
Engineering Controls
Ventilation: All work with 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine, including weighing, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the work area.[5][9]
Step-by-Step Handling Protocol
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned.[1] Prepare your work area in the chemical fume hood, covering the surface with absorbent, disposable bench paper.
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a spatula and avoid creating dust. If it is a liquid, use a calibrated pipette or syringe.
Solution Preparation: Slowly add the compound to the solvent in your reaction vessel. Ensure the container is appropriately sized to prevent splashing.
Reaction: Conduct the reaction within the fume hood. Monitor the reaction for any signs of unexpected changes.
Post-Reaction: After the reaction is complete, quench any reactive materials as per your established protocol before workup.
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound. Wipe down the work surface in the fume hood with an appropriate solvent.
Storage
Store 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine in a tightly sealed, clearly labeled container.
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Store in a locked cabinet or a designated area with restricted access.[1][3][10][11]
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is essential for a safe laboratory environment.
Spill Response
In the event of a spill, follow these steps and the workflow illustrated in the diagram below.
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials. Remove all ignition sources.[1]
Assess: From a safe distance, assess the extent of the spill and whether you have the appropriate training and materials to clean it up. For large spills, or if you are unsure, contact your institution's emergency response team.
Clean-up (for minor spills):
Don the appropriate PPE, including a respirator if necessary.
For liquid spills, use an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials like paper towels as the primary absorbent.
For solid spills, carefully sweep or vacuum the material into a suitable container. Avoid creating dust.
Place all contaminated materials into a sealed, labeled hazardous waste container.
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Report: Report the incident to your laboratory supervisor and your institution's environmental health and safety department.
Caption: Workflow for a chemical spill response.
First Aid
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][10]
Disposal
All waste contaminated with 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine must be disposed of as hazardous waste.
Collect waste in a clearly labeled, sealed container.
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety department for specific procedures.[1][3][11]
Conclusion
While 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine may be a novel compound with limited safety data, a proactive and informed approach to its handling is paramount. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to strict operational and emergency plans, you can ensure a safe and productive research environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.
References
Methylamine - ipo. (n.d.).
Personal Protective Equipment | US EPA. (2025, September 12).
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - AK Scientific, Inc. (n.d.).
5055 A-Component. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (2009, October 14).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
Safety Data Sheet - Merck. (n.d.).
Safety Data Sheet - MedchemExpress.com. (2026, January 21).
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96% - Cole-Parmer. (2006, January 11).